Octadecyl methacrylate
Description
Significance and Research Trends of OMA in Polymer Science
The significance of Octadecyl methacrylate (B99206) in polymer science lies in its ability to introduce long alkyl side chains into polymer backbones. This feature is instrumental in modifying the physical and chemical properties of the resulting polymers. For instance, the incorporation of OMA can enhance hydrophobicity, improve flexibility, and influence the material's response to temperature. guidechem.comazom.com
Current research is actively exploring the use of OMA in several advanced applications:
Pour Point Depressants: OMA-based polymers are synthesized to improve the flow of waxy crude oil at low temperatures. acs.org
Smart Coatings: Thermally responsive polymer brushes made from poly(octadecyl methacrylate) (P18MA) can switch between hydrophobic and hydrophilic states, offering potential in self-cleaning surfaces and microfluidics. azom.com
Controlled Polymerization Techniques: Researchers are employing techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) to synthesize well-defined OMA-containing polymers with controlled molecular weights and narrow molecular weight distributions. acs.org
Solid-State Polymerization: Studies have shown that OMA can undergo rapid photopolymerization in its solid, crystalline state, which presents unique opportunities for creating highly ordered polymer structures. rsc.orgrsc.org
Copolymers: OMA is copolymerized with other monomers, such as acrylic acid and glycidyl (B131873) methacrylate, to create amphiphilic polymers with self-organizing properties and functional materials for various applications. core.ac.uktandfonline.com
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound this compound. The primary objective is to present scientifically accurate information on its properties, synthesis, polymerization, and applications in advanced materials science, based on the structured outline provided. The content will detail research findings and include data tables for clarity.
Properties of this compound
This compound is an organic compound with the chemical formula C22H42O2. cymitquimica.com It is also referred to as stearyl methacrylate. guidechem.com
| Property | Value |
| CAS Number | 32360-05-7 |
| Molecular Weight | 338.57 g/mol |
| Appearance | White waxy solid |
| Melting Point | 21.4 °C |
| Boiling Point | 414 °C |
| Density | 0.86 g/cm³ (at 25 °C) |
| Water Solubility | Insoluble |
| Synonyms | Stearyl methacrylate, 2-Propenoic acid, 2-methyl-, octadecyl ester |
Table compiled from sources. chemicalbook.commade-in-china.com
Synthesis and Polymerization of this compound
Synthesis of this compound
This compound is commonly synthesized through the esterification of methacrylic acid with octadecyl alcohol. iosrjournals.org Another method involves the transesterification of methyl methacrylate with octadecyl alcohol. researchgate.net These reactions are typically carried out in the presence of an acid catalyst, such as sulfuric acid, and an inhibitor like hydroquinone (B1673460) to prevent premature polymerization. iosrjournals.orgresearchgate.net
Polymerization of this compound
Poly(this compound) (POMA) and its copolymers can be synthesized through various polymerization techniques:
Free-Radical Polymerization: This is a common method where OMA is polymerized using an initiator like 2,2'-azobisisobutyronitrile (AIBN) in a solvent such as toluene (B28343). iosrjournals.org
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to produce POMA with controlled molecular weights and narrow molecular weight distributions (polydispersity index between 1.19–1.35), which is significantly lower than conventional radical polymerization (PDI > 2). acs.org
Photopolymerization: OMA can be polymerized rapidly in the solid state through photopolymerization. rsc.orgrsc.org This method can lead to unique polymerization kinetics and molecular weight distributions. rsc.org Studies have shown that the polymerization rate and double bond conversion are significantly higher in the solid state at lower temperatures compared to the liquid state at higher temperatures. rsc.orgrsc.org
Applications of this compound in Advanced Materials
The unique properties of OMA and its polymers make them suitable for a variety of advanced material applications.
Drug Delivery Systems
Polymers derived from OMA are being explored for their potential in drug delivery systems. The hydrophobic nature of the long octadecyl side chains can be utilized to encapsulate and control the release of therapeutic agents. azom.comcd-bioparticles.net
Coatings and Adhesives
OMA is a key monomer in the formulation of coatings and adhesives. guidechem.com Its incorporation into polymer resins enhances durability, abrasion resistance, and water resistance. made-in-china.com In adhesives, it can improve viscosity and adhesion to various substrates, including difficult-to-bond composite surfaces. made-in-china.comgoogleapis.com
Dental Materials
In the field of dental materials, OMA and its derivatives are being investigated for use in dental composites. mdpi.comgoogle.com The addition of OMA-based polymers can modify the properties of the composite material. mdpi.com
Lubricants
Copolymers containing OMA are widely used as additives in lubricating oils. They function as pour point depressants, improving the flow of oil at low temperatures, and as viscosity index improvers, maintaining stable viscosity over a wide temperature range. iosrjournals.orgmade-in-china.comnbu.ac.in
Structure
2D Structure
Properties
IUPAC Name |
octadecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZGPNHSPWNGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25639-21-8 | |
| Record name | Poly(octadecyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6027975 | |
| Record name | Stearyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
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| Record name | Stearyl methacrylate | |
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CAS No. |
32360-05-7 | |
| Record name | Stearyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stearyl methacrylate | |
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| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
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| Record name | Stearyl methacrylate | |
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| Record name | Octadecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |
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| Record name | STEARYL METHACRYLATE | |
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Monomer Synthesis and Purification Methodologies for Octadecyl Methacrylate
Esterification Pathways for OMA Synthesis
The most common and industrially significant method for producing octadecyl methacrylate (B99206) is through the transesterification of a shorter-chain methacrylate ester with octadecanol. This process involves the exchange of the alcohol group of the ester with the long-chain octadecyl group.
Esterification of Methyl Methacrylate (MMA) with Octadecanol
The synthesis of OMA is frequently achieved by the esterification reaction between methyl methacrylate (MMA) and octadecanol (also known as stearyl alcohol). researchgate.netiosrjournals.org In this reversible reaction, MMA reacts with octadecanol to form octadecyl methacrylate and methanol (B129727) as a by-product. To drive the chemical equilibrium towards the formation of the desired product, the methanol is typically removed from the reaction mixture as it is formed. google.comchemicalbook.com
The reaction is generally conducted at elevated temperatures, often with an excess of MMA. researchgate.netgoogle.com For instance, one established method involves heating octadecanol and MMA at a 1:2 molar ratio to 90°C for approximately 18 hours. iosrjournals.org Another approach uses a higher molar ratio of MMA to octadecanol (3:1) and conducts the reaction at temperatures between 99°C and 129°C for about 4 to 4.5 hours. chemicalbook.com
Table 1: Reaction Conditions for OMA Synthesis via Transesterification
| Reactants | Molar Ratio (Octadecanol:MMA) | Temperature | Reaction Time | Source(s) |
| Octadecanol, Methyl Methacrylate | 1:2 | 90°C | 18 h | iosrjournals.org |
| Stearyl Alcohol, Methyl Methacrylate | 1:3 | 99°C - 129°C | 4-4.5 h | chemicalbook.com |
| High M.W. Alcohol, Methyl Methacrylate | 1:2 | - | - | google.com |
Role of Catalysts and Inhibitors in OMA Synthesis
To achieve practical reaction rates, the transesterification process requires the use of a catalyst. A variety of both acidic and organometallic catalysts have been proven effective. Similarly, to prevent the unwanted polymerization of the methacrylate monomer at the high temperatures required for synthesis, polymerization inhibitors are essential.
Catalysts: Acid catalysts such as sulfuric acid and p-toluene sulfonic acid are commonly employed to accelerate the reaction. researchgate.netiosrjournals.orggoogle.com For example, sulfuric acid can be used at a concentration of 0.5 mol% relative to the reactants. iosrjournals.org Organometallic catalysts, including titanates like tetramethyl titanate and lithium-based compounds such as lithium hydroxide (B78521) or lithium carbonate, are also effective. chemicalbook.comgoogle.com The choice of catalyst can influence reaction conditions and the final purity of the product.
Table 2: Catalysts Used in OMA Synthesis
| Catalyst | Type | Source(s) |
| Sulfuric Acid | Acid | researchgate.netiosrjournals.org |
| p-Toluene Sulfonic Acid | Acid | google.com |
| Tetramethyl Titanate | Organometallic | chemicalbook.com |
| Lithium Hydroxide / Carbonate | Metallic Salt | google.com |
| Sodium Borohydride | Reducing Agent | google.com |
Inhibitors: Inhibitors are crucial for preventing the free-radical polymerization of both the MMA reactant and the OMA product during the heated reaction. Hydroquinone (B1673460) is a classic inhibitor used in this process. researchgate.netiosrjournals.orggoogle.com Other compounds, such as 4-acetylamino-2,2,6,6-tetramethyl-1-piperidinoxy and diethylhydroxylamine, also serve as effective polymerization inhibitors during the synthesis. chemicalbook.comgoogle.com The inhibitor is added in small quantities, for example, 3 wt% compared with MMA for hydroquinone. iosrjournals.org
Table 3: Polymerization Inhibitors for OMA Synthesis
| Inhibitor | Chemical Class | Source(s) |
| Hydroquinone | Phenolic | researchgate.netiosrjournals.orggoogle.com |
| Diethylhydroxylamine | Hydroxylamine | google.com |
| 4-acetylamino-2,2,6,6-tetramethyl-1-piperidinoxy | Hindered Amino Ether | chemicalbook.com |
Purification Techniques for OMA Monomer
Following the synthesis, the crude product is a mixture containing the desired OMA monomer, unreacted starting materials (octadecanol and MMA), the catalyst, the inhibitor, and potential by-products. A multi-step purification process is therefore necessary to isolate the pure OMA monomer.
Distillation of Reaction Sub-products
Table 4: Distillation in OMA Purification
| Substance Removed | Method | Purpose | Source(s) |
| Methanol / Methyl Methacrylate Azeotrope | Fractional Distillation | Drive reaction equilibrium | chemicalbook.com |
| Unreacted Methyl Methacrylate | Vacuum Distillation | Product purification | iosrjournals.org |
| Methanol | Distillation | Drive reaction equilibrium | google.com |
Recrystallization Methods for Impurity Removal
Recrystallization is a powerful technique for purifying solid compounds like OMA from non-volatile and insoluble impurities. tcu.eduumass.edu The principle relies on the differences in solubility between the desired compound and the impurities in a selected solvent. libretexts.orgmt.com
After the volatile components are removed by distillation, the crude OMA product can be purified by dissolving it in a suitable hot solvent and allowing it to cool. As the solution cools, the solubility of OMA decreases, causing it to crystallize out in a pure form, while impurities such as unreacted octadecanol and the inhibitor remain dissolved in the solvent. researchgate.netiosrjournals.org Methanol is commonly used as a solvent for this purpose; the crude product is poured into an excess of methanol, causing the OMA to precipitate, which can then be collected by filtration. researchgate.netiosrjournals.org In some procedures, washing steps with aqueous solutions, such as sodium hydroxide or ammonia, are used to remove acidic catalysts and other residual impurities before the final purification. google.comcmu.edu
Table 5: Purification Methods for OMA Monomer
| Purification Step | Reagent/Solvent | Impurities Removed | Source(s) |
| Precipitation/Recrystallization | Methanol | Unreacted octadecanol, hydroquinone | researchgate.netiosrjournals.org |
| Washing | Aqueous Ammonia | Low M.W. polymer, acidic catalyst | google.com |
| Washing | Hexane, NaOH solution | - | cmu.edu |
Free Radical Polymerization of OMA
Free radical polymerization is a common and robust method for synthesizing polymers from vinyl monomers like this compound. The process involves three main stages: initiation, propagation, and termination acs.org. This method is widely used due to its tolerance of various functional groups and less stringent reaction conditions compared to other polymerization techniques.
Initiation Mechanisms and Initiator Selection (e.g., AIBN)
The initiation of free radical polymerization requires a source of free radicals. Azo compounds, such as 2,2′-azobisisobutyronitrile (AIBN), are frequently selected as thermal initiators for the polymerization of methacrylates, including OMA tandfonline.com.
The initiation mechanism for AIBN involves its thermal decomposition. When heated, AIBN undergoes homolytic cleavage, eliminating a molecule of nitrogen gas and generating two 2-cyanoprop-2-yl radicals ump.edu.my. This decomposition is favored by the increase in entropy from the release of stable nitrogen gas ump.edu.my. These resulting radicals are responsible for initiating the polymerization process by attacking the double bond of an OMA monomer molecule ump.edu.my.
The choice of AIBN is advantageous because its rate of decomposition is not significantly affected by the presence of different solvents or additives, allowing for more predictable and controlled initiation ump.edu.my. It is typically used in a temperature range of 50-70 °C ump.edu.my. Studies have successfully demonstrated the homopolymerization of OMA and its copolymerization with other monomers like glycidyl (B131873) methacrylate (GMA) using AIBN as the initiator in toluene (B28343) at 70 °C tandfonline.com.
Effect of Reaction Parameters on Polymerization Rate and Molecular Weight
The rate of polymerization and the molecular weight of the resulting poly(this compound) are significantly influenced by key reaction parameters, including initiator concentration, monomer concentration, and temperature.
Initiator Concentration : The concentration of the initiator directly affects both the polymerization rate and the final molecular weight. A higher initiator concentration leads to a greater number of radicals, which in turn increases the rate of polymerization nih.govresearchgate.net. However, this also results in a higher frequency of termination reactions, leading to the formation of shorter polymer chains and thus a lower average molecular weight researchgate.net. Conversely, a lower initiator concentration will decrease the polymerization rate but yield polymers with a higher molecular weight.
Temperature : Temperature plays a crucial role as it affects the rate of initiator decomposition and the propagation rate constant. Increasing the reaction temperature accelerates the decomposition of the thermal initiator (like AIBN), leading to a higher concentration of radicals and a faster initial polymerization rate stackexchange.com. However, excessively high temperatures can also increase the rate of termination and other side reactions, which may lead to lower final monomer conversion as the initiator is consumed too rapidly stackexchange.com. For methacrylates, high temperatures can also promote depropagation reactions researchgate.net. Systematic studies on the RAFT polymerization of OMA have investigated the influence of polymerization temperature on the polymer properties researchgate.net.
The following table summarizes the general effects of these parameters on the free radical polymerization of methacrylates.
| Reaction Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |
| ↑ Initiator Concentration | Increases | Decreases |
| ↑ Temperature | Increases | Can decrease (due to faster initiation and termination) |
| ↑ Monomer Concentration | Increases | Increases |
Solvent Effects in Free Radical Polymerization
The choice of solvent can influence the kinetics and outcome of free radical polymerization, although in many cases, the effects are minor flinders.edu.au. Solvents can affect the reaction by influencing the solubility of the monomer and polymer, modifying the reactivity of the propagating radicals, and through chain transfer reactions to the solvent molecules acs.orgflinders.edu.au.
For methacrylate polymerizations, solvent polarity and the potential for hydrogen bonding can be significant ugent.bersc.org. For instance, studies on methyl methacrylate (MMA) have shown that solvents capable of hydrogen bonding, such as certain alcohols, can influence the tacticity (stereochemistry) of the resulting polymer chain by interacting with the monomer and the growing radical species ugent.be. While OMA lacks a group that can donate a hydrogen bond, the ester group can act as a hydrogen bond acceptor.
In the case of OMA, which is a hydrophobic monomer, nonpolar or moderately polar solvents are typically used. Toluene is a commonly reported solvent for the free radical polymerization of OMA tandfonline.com. The use of different solvents, such as n-butanol, toluene, and DMF, has been shown to affect copolymer composition and propagation kinetics for various methacrylate systems acs.org. Chain transfer to the solvent can also occur, which would terminate a growing chain and initiate a new one, thereby reducing the molecular weight of the polymer. The extent of chain transfer depends on the specific solvent's chain transfer constant.
Controlled/Living Radical Polymerization (CRP) of OMA
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight distribution and polymer architecture, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers sigmaaldrich.com. One of the most versatile CRP methods is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a powerful technique that confers living characteristics on a radical polymerization by using a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent researchgate.netsigmaaldrich.com. The process provides excellent control over the polymerization of a wide variety of monomers, including methacrylates like OMA researchgate.netacs.org. RAFT polymerization of OMA has been successfully employed to synthesize well-defined POMA, resulting in polymers with narrow molecular weight distributions (PDI values of 1.19–1.35) compared to conventional radical polymerization (PDI > 2) acs.org.
The core of the RAFT mechanism is a degenerative chain transfer process where growing polymer chains are reversibly transferred between active and dormant states via the RAFT agent youtube.com. The process consists of a pre-equilibrium and a main equilibrium. A radical initiator (like AIBN) is still required to generate radicals. A propagating radical (Pn•) adds to the RAFT agent (ZC(=S)SR), forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical (Pn•) or a new radical (R•) derived from the RAFT agent, which then initiates a new polymer chain. The thiocarbonylthio group (-C(=S)S-) is transferred to the dormant polymer chain (P-S-C(=S)Z). This rapid exchange between a small number of active propagating chains and a large number of dormant chains ensures that all chains have a similar probability of growing, leading to a low PDI youtube.com.
The selection of the RAFT agent is critical for achieving a controlled polymerization and depends heavily on the type of monomer being polymerized nih.gov. The effectiveness of a RAFT agent is determined by its Z and R groups:
The Z group modifies the reactivity of the C=S double bond and the stability of the intermediate radical. For more activated monomers like methacrylates, dithiobenzoates and trithiocarbonates are effective Z groups nih.gov.
The R group must be a good homolytic leaving group and capable of re-initiating polymerization youtube.com.
For the polymerization of OMA, specific RAFT agents have been successfully used. For instance, 2-cyano-2-propyl benzodithioate (CPB) has been employed as the RAFT agent in the dispersion copolymerization of OMA with glycidyl methacrylate tandfonline.com. The choice of a suitable RAFT agent ensures that the rates of addition and fragmentation are optimized for the specific monomer, leading to a well-controlled polymerization process.
Influence of RAFT Agent Concentration on Molecular Weight Distribution
The concentration of the RAFT agent is a crucial parameter in controlling the molecular weight distribution (polydispersity index, PDI) of the resulting polymer. Generally, a higher concentration of the RAFT agent leads to a more controlled polymerization and a narrower molecular weight distribution. Conversely, as the concentration of the RAFT agent decreases, the control over the polymerization lessens, resulting in a broader molecular weight distribution and an increase in the PDI. This is because a lower concentration of the CTA leads to a higher concentration of propagating radicals, increasing the likelihood of termination reactions which broaden the molecular weight distribution.
While specific data for the homopolymerization of this compound is limited, studies on other methacrylate monomers, such as methyl methacrylate (MMA), illustrate this principle effectively. As the molar ratio of monomer to RAFT agent is increased (effectively decreasing the relative RAFT agent concentration), the PDI of the resulting poly(methyl methacrylate) (PMMA) increases.
Table 1: Influence of RAFT Agent Concentration on the Molecular Weight Distribution of Poly(methyl methacrylate) Data is illustrative for methyl methacrylate and provides a general trend expected for this compound.
| Molar Ratio (Monomer:RAFT Agent) | Polydispersity Index (PDI) |
| 100:1 | 1.15 |
| 200:1 | 1.25 |
| 500:1 | 1.40 |
| 1000:1 | 1.60 |
Impact of Monomer and Initiator Concentration on RAFT Kinetics
The kinetics of RAFT polymerization are significantly influenced by the concentrations of both the monomer and the initiator. The rate of polymerization is directly proportional to the concentration of the monomer. A higher monomer concentration leads to a faster polymerization rate as the frequency of monomer addition to the propagating polymer chains increases.
The initiator concentration also plays a key role in the polymerization kinetics. An increase in the initiator concentration results in a higher concentration of primary radicals, which in turn leads to a higher concentration of propagating radicals and a faster rate of polymerization. However, an excessively high initiator concentration can lead to a higher rate of termination reactions, which can compromise the "living" character of the polymerization and broaden the molecular weight distribution. Therefore, the ratio of initiator to RAFT agent must be carefully controlled to achieve both a reasonable polymerization rate and good control over the polymer architecture.
Studies on the RAFT polymerization of other methacrylates, such as α-methylbenzyl methacrylate, have shown that the polymerization follows first-order kinetics with respect to the monomer concentration. It has also been observed that increasing the initiator concentration leads to a higher conversion at a given time, confirming the direct relationship between initiator concentration and polymerization rate.
Atom Transfer Radical Polymerization (ATRP) and Surface-Initiated ATRP (SI-ATRP) of OMA
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
Surface-Initiated ATRP (SI-ATRP) is a modification of ATRP where the initiating sites are immobilized on a surface. This technique is particularly useful for the synthesis of polymer brushes, which are dense arrays of polymer chains grafted to a substrate.
Mechanisms and Applications in Polymer Brush Synthesis
In SI-ATRP, a substrate is first functionalized with an initiator, typically an alkyl halide. The substrate is then immersed in a solution containing the monomer, a transition metal complex (e.g., Cu(I)Br), and a ligand. The Cu(I) complex activates the surface-bound initiators by abstracting a halogen atom, generating a radical that initiates the polymerization of the monomer. The resulting propagating polymer chain is then reversibly deactivated by the oxidized metal complex (e.g., Cu(II)Br₂). This reversible activation-deactivation cycle allows for the controlled growth of polymer chains from the surface, leading to the formation of a dense polymer brush.
Polymer brushes synthesized from OMA via SI-ATRP would possess a hydrophobic surface due to the long octadecyl side chains. Such surfaces could have applications in areas such as lubrication, anti-fouling coatings, and as platforms for controlled protein adsorption. While specific examples of SI-ATRP of OMA are not abundant in the literature, the principles have been widely demonstrated for other methacrylates, such as methyl methacrylate, on various substrates like silica (B1680970) and graphene oxide nih.gov.
Concurrent ATRP-RAFT Techniques for OMA Polymerization
Concurrent ATRP-RAFT polymerization is a hybrid technique that combines the features of both ATRP and RAFT to achieve enhanced control over the polymerization process. In this approach, a dithioester or trithiocarbonate (B1256668) compound that can act as both a RAFT agent and an ATRP initiator is used. The transition metal catalyst from the ATRP system is employed to generate radicals, while the RAFT agent controls the chain growth through the reversible addition-fragmentation mechanism.
This dual-control system can offer several advantages, including the potential for synthesizing complex polymer architectures with high precision. For instance, this technique has been successfully applied to the polymerization of methyl acrylate (B77674), demonstrating excellent control over molecular weight and dispersity acs.org. While the application of concurrent ATRP-RAFT to this compound has not been extensively reported, the principles of this technique suggest that it could be a viable method for the controlled synthesis of poly(this compound) with unique properties. The synergy between the two control mechanisms could potentially lead to polymers with very low polydispersity and high end-group fidelity.
Solid-State Polymerization of OMA
Solid-state polymerization involves the polymerization of a monomer in its crystalline state. This technique can offer unique advantages, such as the potential for producing highly stereoregular polymers and minimizing the use of solvents.
Kinetics and Conversion in Crystalline State
The solid-state photopolymerization of this compound exhibits unique and significantly improved polymerization kinetics compared to its polymerization in the liquid state researchgate.net. In the crystalline state, the OMA molecules are arranged in a hexagonal packing of the long alkyl chains, which pre-organizes the methacrylate double bonds in a structure that facilitates rapid propagation with minimal activation energy researchgate.net.
This pre-organization of monomer units in the crystal lattice leads to a much higher polymerization rate and conversion in the solid state compared to the liquid state at higher temperatures researchgate.net. Real-time FTIR and DSC analyses have shown that the polymerization can proceed in the solid state without disrupting the crystalline packing of the alkyl chains researchgate.net. This indicates that the polymerization occurs topochemically, with the polymer chain growing within the crystal lattice of the monomer.
The molecular weight distributions of polymers synthesized via solid-state photopolymerization are also significantly narrower than those obtained in the liquid state. Interestingly, the molecular weight distribution of the resulting poly(this compound) is found to be independent of reaction conditions such as photoinitiator concentration, irradiation wavelength, and light intensity researchgate.net.
Table 2: Comparison of Polymerization Characteristics of this compound in Solid vs. Liquid State Qualitative data based on research findings.
| Characteristic | Solid State (Crystalline) | Liquid State |
| Polymerization Rate | Significantly Higher | Lower |
| Double Bond Conversion | Significantly Higher | Lower |
| Molecular Weight Distribution | Narrow | Broad |
| Dependence on Initiator Conc. | Independent | Dependent |
Polymerization Mechanisms and Kinetics of Octadecyl Methacrylate
Solid-State Photopolymerization
The temperature at which solid-state photopolymerization of octadecyl methacrylate (B99206) occurs has a profound and somewhat counterintuitive influence on the reaction kinetics and the final double bond conversion. researchgate.netrsc.org Unlike many polymerization processes where higher temperatures uniformly lead to faster rates and higher conversions, octadecyl methacrylate exhibits unique behavior due to its crystalline structure in the solid state.
Research demonstrates that the photopolymerization of this compound in its solid, crystalline state—at lower temperatures such as 5°C and 15°C—results in significantly improved polymerization kinetics and a higher degree of double bond conversion compared to its performance in the liquid state at higher temperatures of 25°C and 35°C. researchgate.netrsc.org This enhanced reactivity in the solid phase is a notable exception to the general rule that mobility restrictions in solids lead to poor polymerization kinetics. researchgate.netrsc.orgnih.gov
The superior performance in the crystalline state is attributed to the specific arrangement of the monomer molecules. researchgate.netrsc.org Analyses using DSC, XRD, and real-time FTIR have shown that the crystallization process organizes the methacrylic double bonds into a structure that facilitates rapid and minimally activated propagation. researchgate.netrsc.org This favorable alignment of reactive groups, coupled with suppressed bimolecular termination due to reduced mobility of polymer chains, leads to a more efficient polymerization process. rsc.org In fact, the polymerization rate of crystalline this compound has been found to be considerably higher than that of some liquid dimethacrylates. researchgate.netrsc.org
However, within the solid state itself, temperature still plays a role in influencing monomer mobility. As the temperature is decreased from 15°C to 5°C, the conversion rate shows a decline, which is ascribed to the reduction in monomer mobility at the lower temperature. rsc.org Despite this, the polymerization kinetics at these lower, solid-state temperatures remain superior to those observed in the liquid state at higher temperatures. rsc.org
In a broader temperature range, studies on similar systems have shown that the maximum rate of photopolymerization can increase significantly with rising isothermal cure temperatures, for instance, from -30 to 90 °C. researchgate.net This general trend is often due to faster propagation and greater initiator efficiency at higher temperatures, though this is counterbalanced by an increased termination rate. researchgate.net For this compound specifically, the key finding remains the enhanced kinetics in the ordered solid state compared to the disordered liquid state. researchgate.netrsc.org
The following table summarizes the comparative performance of this compound polymerization at different temperatures, highlighting the distinction between its solid and liquid phases.
| Temperature (°C) | Monomer State | Polymerization Rate | Double Bond Conversion |
| 5 | Solid | Higher than liquid state | Higher than liquid state |
| 15 | Solid | Higher than liquid state | Higher than liquid state |
| 25 | Liquid | Lower than solid state | Lower than solid state |
| 35 | Liquid | Lower than solid state | Lower than solid state |
Copolymerization Strategies Involving Octadecyl Methacrylate
Statistical Copolymerization of OMA with Other Monomers
Statistical copolymerization represents a common and effective method to tailor the properties of polymers by randomly incorporating different monomer units along the polymer chain. The following subsections detail the statistical copolymerization of OMA with several key monomers.
The copolymerization of octadecyl methacrylate (B99206) with methyl methacrylate (MMA) has been explored for applications such as viscosity index improvers. Free radical polymerization is a common method for synthesizing these copolymers. The resulting polymer's properties are influenced by the molecular weight and the ratio of the comonomers. For instance, an increase in the molecular weight of OMA-co-MMA copolymers has been shown to improve the viscosity index of lubricating oils ijcce.ac.ir.
Table 1: Synthesis and Properties of OMA-co-MMA Copolymers
| Copolymer Composition (molar ratio) | Synthesis Method | Molecular Weight ( g/mol ) | Viscosity Index Improvement |
|---|---|---|---|
| ODA:MMA (various) | Atom Transfer Radical Polymerization | 6,200 - 27,300 | Effective stabilizers for non-aqueous dispersion polymerization researchgate.net |
Note: ODA (octadecyl acrylate) is structurally similar to OMA and its copolymerization data is often relevant.
Table 2: Characteristics of OMA-co-BMA Copolymers
| Copolymer ID | Comonomer Ratio | Molecular Weight ( g/mol ) | Viscosity Index |
|---|
The statistical copolymerization of octadecyl methacrylate and acrylic acid (AA) yields amphiphilic polymers. These copolymers, with both hydrophobic OMA segments and hydrophilic AA segments, can exhibit unique solution properties. The behavior of these copolymers in solution is highly dependent on their composition. For example, a copolymer with 83 mol% OMA and 17 mol% AA behaves as an ionomer, forming collapsed-coil structures in tetrahydrofuran (B95107) (THF) core.ac.ukresearchgate.net. In contrast, copolymers with a high proportion of acrylic acid (73 mol% and above) tend to form random-coil structures in the same solvent core.ac.ukresearchgate.net.
These copolymers have been synthesized with molecular weights ranging from 2.35 to 4.70 x 10^4 g/mol core.ac.ukresearchgate.net. The synthesis involves the statistical distribution of OMA and AA units, leading to materials that can be classified from ionomers to hydrophobically modified polyelectrolytes depending on the monomer ratio researchgate.net.
Table 3: Solution Behavior of OMA-co-AA Copolymers in THF
| OMA (mol%) | AA (mol%) | Solution Structure |
|---|---|---|
| 83 | 17 | Collapsed-coil/aggregated core.ac.ukresearchgate.net |
| 45 | 55 | - |
| 27 | 73 | Random-coil core.ac.ukresearchgate.net |
Copolymers of this compound and glycidyl (B131873) methacrylate (GMA) have been synthesized using techniques such as dispersion copolymerization and reversible addition-fragmentation chain transfer (RAFT) mediated dispersion copolymerization tandfonline.comresearchgate.net. These copolymers contain both the hydrophobic octadecyl groups from OMA and reactive epoxy groups from GMA tandfonline.com.
The reactivity ratios for the copolymerization of GMA and octadecyl acrylate (B77674) (a closely related monomer) have been determined, showing a higher reactivity for the GMA monomer tandfonline.comresearchgate.net. This suggests that GMA is consumed at a higher rate during the polymerization process. The thermal properties of these copolymers are also influenced by their composition. An increase in GMA content leads to a higher glass transition temperature (Tg) but a lower melting temperature (Tm) of the octadecyl side chains tandfonline.com.
The synthesis of uniform poly(GMA-co-OMA) particles has been achieved through dispersion copolymerization, with particle sizes ranging from 1.0 to 15 µm researchgate.net. The stability and size of these particles are affected by the molar ratio of GMA to OMA and the reaction temperature researchgate.netresearchgate.net.
Table 4: Reactivity Ratios and Thermal Properties of GMA-ODA Copolymers
| Parameter | Value | Method/Condition |
|---|---|---|
| rGMA | 1.29 | Fineman-Ross tandfonline.comresearchgate.net |
| rODA | 0.68 | Fineman-Ross tandfonline.comresearchgate.net |
| Tg | Increases with GMA content | DSC tandfonline.com |
The copolymerization of this compound with styrene (B11656) (Sty) has been carried out in toluene (B28343) solution using a free-radical initiator srce.hrresearchgate.net. The reactivity ratios for this system were found to be rSty = 0.58 and rODMA = 0.45, indicating a tendency towards an ideal copolymerization reaction srce.hrresearchgate.net. The thermal stability of the resulting copolymers increases with a higher styrene content srce.hrresearchgate.net. However, the initial polymerization rate, molecular weights, and intrinsic viscosities of the copolymers decrease as the fraction of styrene in the monomer feed increases researchgate.net.
Table 5: Reactivity Ratios for Sty-ODMA Copolymerization
| Monomer 1 | Monomer 2 | r1 | r2 |
|---|
Block Copolymer Synthesis with OMA
Block copolymers containing OMA segments can be synthesized with controlled molecular weight and composition using techniques like Atom Transfer Radical Polymerization (ATRP) acs.org. This method allows for the creation of well-defined block copolymers, including AB diblock and ABA triblock architectures acs.org.
For example, AB diblock copolymers of poly(tert-butyl methacrylate)-block-poly(this compound) (ptBMA-b-pOMA) have been synthesized with a molecular weight (Mn) of 52,000 g/mol and a polydispersity index (Mw/Mn) of 1.12 acs.org. Similarly, ABA triblock copolymers of pOMA-b-poly(tert-butyl acrylate)-b-pOMA have been prepared with an Mn of 75,900 g/mol and an Mw/Mn of 1.14 acs.org. The synthesis can be initiated from either a poly(tert-butyl (meth)acrylate) or a poly(octadecyl (meth)acrylate) macroinitiator acs.org. The subsequent deprotection of the tert-butyl groups can yield amphiphilic block copolymers with polar poly(methacrylic acid) or poly(acrylic acid) blocks acs.org.
Table 6: Examples of OMA-Containing Block Copolymers Synthesized by ATRP
| Copolymer Architecture | Composition | Mn ( g/mol ) | Mw/Mn |
|---|---|---|---|
| AB Diblock | ptBMA-b-pOMA | 52,000 | 1.12 acs.org |
| AB Diblock | ptBA-b-pOMA | 28,750 | 1.20 acs.org |
| ABA Triblock | pOMA-b-ptBA-b-pOMA | 75,900 | 1.14 acs.org |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | OMA / ODMA |
| Methyl Methacrylate | MMA |
| Butyl Methacrylate | BMA |
| Acrylic Acid | AA |
| Glycidyl Methacrylate | GMA |
| Styrene | Sty |
| Octadecyl Acrylate | ODA |
| tert-Butyl Methacrylate | tBMA |
| tert-Butyl Acrylate | tBA |
| n-Butyl Acrylate | nBA |
| Tetrahydrofuran | THF |
Poly(styrene-b-octadecyl methacrylate) Block Copolymers
The synthesis of block copolymers such as poly(styrene-b-octadecyl methacrylate) often involves controlled polymerization techniques to create well-defined polymer chains with low polydispersity. mdpi.com Methods like living anionic polymerization and atom transfer radical polymerization (ATRP) are commonly employed for creating block copolymers containing styrene and methacrylate blocks. dergipark.org.trharth-research-group.org
In a typical living anionic polymerization process for a similar block copolymer like poly(styrene-b-methyl methacrylate), styrene is first polymerized using an initiator such as sec-butyllithium. polymersource.ca Once the polystyrene block is formed, the living anionic chain ends are "capped," often with a compound like diphenyl ethylene (B1197577), before the second monomer (in this case, this compound) is introduced. polymersource.ca This sequential addition ensures the formation of a distinct block structure. epa.gov This methodology allows for precise control over the molecular weight and architecture of the resulting poly(styrene-b-octadecyl methacrylate) copolymer.
Alternatively, ATRP can be utilized, where a polystyrene chain with a terminal halogen atom acts as a macroinitiator for the polymerization of this compound. researchgate.net This process, catalyzed by a transition metal complex, also provides good control over the polymer structure. mdpi.com The combination of the rigid polystyrene block and the flexible, crystalline OMA block can lead to materials with interesting phase-separated morphologies and thermoplastic elastomeric properties.
Poly(methyl methacrylate-b-octadecyl methacrylate) Block Copolymers
The synthesis of poly(methyl methacrylate-b-octadecyl methacrylate) (PMMA-b-OMA) block copolymers follows similar controlled polymerization principles to achieve well-defined structures. cmu.edu Free-radical polymerization can be used to create copolymers of methyl methacrylate (MMA) and OMA. iosrjournals.org For instance, OMA and MMA can be polymerized in a solvent like toluene using an initiator such as a,a'-Azobisisobutyronitrile (AIBN) under a nitrogen atmosphere. iosrjournals.org By varying the molar ratio of the two monomers, the properties of the final copolymer can be systematically adjusted. iosrjournals.org
For more controlled architectures, living polymerization techniques are preferred. nih.gov In a sequential ATRP synthesis, a PMMA macroinitiator (PMMA-Br) can be synthesized first. researchgate.net This macroinitiator is then used to initiate the polymerization of OMA, leading to the formation of the PMMA-b-OMA diblock copolymer. researchgate.net The resulting copolymers combine the properties of both blocks: the glassy nature of PMMA and the waxy, hydrophobic characteristics imparted by the long alkyl side chain of the OMA block. These materials are of interest for applications such as viscosity index improvers and pour point depressants in lubricating oils. iosrjournals.org
Below is a representative table of monomer feed ratios used in the free-radical copolymerization of ODMA (OMA) and MMA.
| Sample | ODMA Mole Fraction in Feed | MMA Mole Fraction in Feed |
| PODMMA-1 | 0.7 | 0.3 |
| PODMMA-2 | 0.5 | 0.5 |
| PODMMA-3 | 0.3 | 0.7 |
| Data derived from a study on the synthesis of Poly (this compound-co-methylmethacrylate) (PODMMA) iosrjournals.org |
Determination of Monomer Reactivity Ratios in Copolymerization
Understanding the reactivity ratios of monomers is critical for predicting the composition and microstructure of a copolymer. ekb.eg These ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1), the other monomer (r < 1), or either monomer without preference (r ≈ 1). This knowledge allows for the tailored synthesis of random, alternating, or block-like copolymer structures. ekb.eg
Mayo-Lewis, Fineman-Ross, and Other Linear Methods
Linear methods are widely used to determine monomer reactivity ratios from experimental data, typically at low monomer conversion (less than 10%). researchgate.netnih.gov The Fineman-Ross and Mayo-Lewis intersection methods are two of the most common approaches. ekb.egnih.gov These methods rearrange the general copolymer composition equation into a linear form (y = mx + c). nih.gov
The Fineman-Ross method is represented by the following equation: G = H * r1 - r2 where G and H are functions of the monomer mole fractions in the feed (f1, f2) and the resulting copolymer (F1, F2). nih.gov
The Mayo-Lewis method involves plotting two lines representing the reactivity ratio equation for each experimental data point; the intersection of these lines provides the values for r1 and r2. ekb.eg Other linear methods, such as the Kelen-Tüdös method, have also been developed to improve accuracy and minimize data skewing that can occur with the Fineman-Ross approach. ekb.egmdpi.com
For a given copolymer system, such as this compound (M1) with a comonomer (M2), a series of polymerizations are carried out with varying initial monomer feed ratios. The composition of the resulting copolymer is then determined, and the data are plotted according to the chosen linear method to calculate the reactivity ratios.
The following table illustrates typical results obtained from Fineman-Ross and Kelen-Tüdös methods for a methacrylate copolymer system.
| Copolymer System | Method | r1 (EMA) | r2 (MAM) |
| EMA/MAM | Fineman-Ross | 0.205 | 0.239 |
| EMA/MAM | Kelen-Tüdös | 0.194 | 0.225 |
| EMA/MAM | Average | 0.197 | 0.230 |
| Data for the Ethyl Methacrylate (EMA) and Methacrylamide (MAM) system, demonstrating the application of linear methods. ekb.eg |
Crosslinking in OMA Copolymer Systems
Crosslinking transforms thermoplastic copolymers into thermoset materials, creating a three-dimensional polymer network that enhances mechanical strength, thermal stability, and solvent resistance. nih.gov In systems containing this compound, crosslinking can be achieved by incorporating a polyfunctional monomer, known as a crosslinking agent, during the copolymerization process. nih.govunt.edu
A crosslinking agent is a monomer that possesses two or more polymerizable groups. nih.gov During polymerization, these groups can become part of different growing polymer chains, effectively creating chemical bridges or crosslinks between them. nih.gov Examples of crosslinking agents used in methacrylate systems include ethylene glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA). nih.gov
In the context of an OMA copolymer, a small amount of a crosslinker can be added to the monomer feed along with OMA and a comonomer. The polymerization, often initiated by a free-radical initiator like AIBN, proceeds to form a crosslinked network. unt.edu The long, flexible octadecyl side chains of the OMA units become incorporated into this network structure.
Structure Property Relationships of Poly Octadecyl Methacrylate and Its Copolymers
Molecular Architecture and Its Influence on Macroscopic Properties
Comb-like vs. Brush-shaped Polymers
Poly(octadecyl methacrylate) is a classic example of a comb-like polymer. This architecture consists of a central polymer backbone with long, flexible side chains grafted at regular intervals, resembling the teeth of a comb. In contrast, brush-shaped polymers, also known as molecular brushes, feature a much higher density of side chains, forcing the backbone into a more extended and rigid conformation.
The distinction between these architectures significantly impacts the polymer's properties. Comb polymers, with their less crowded side chains, can exhibit a degree of flexibility in the backbone and are often semi-crystalline due to the ability of the octadecyl side chains to pack into ordered structures. acs.orgrsc.org Brush-shaped polymers, on the other hand, possess a more rigid and sterically hindered structure, which can influence their solution conformation and crystalline behavior. For instance, a study synthesizing PODMA brushes via a "grafting from" technique highlighted how the dense grafting of side chains leads to an almost completely stretched backbone on a mica surface. acs.org
The synthetic strategy employed plays a crucial role in determining the final architecture. Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for precise control over the polymer's structure, enabling the synthesis of well-defined comb and brush polymers. acs.orgacs.org This control is essential for tailoring the material's properties for specific applications.
Effect of Side-chain Length and Crystalline Packing
The long octadecyl side chains of PODMA are the primary drivers of its crystalline properties. researchgate.net These aliphatic side chains can self-assemble and crystallize into ordered lamellar structures, significantly influencing the polymer's thermal and mechanical behavior. The melting temperature (Tm) of these crystalline domains is a key characteristic of PODMA.
The packing of these side chains is typically in a hexagonal lattice. nih.gov The length and uniformity of the side chains are critical factors governing the degree of crystallinity and the melting temperature. Longer and more uniform side chains lead to more efficient packing and higher melting points. Copolymers incorporating other monomers can disrupt this crystalline packing. For example, the introduction of methyl acrylate (B77674) as a comonomer in poly(octadecyl-stat-methyl acrylate) copolymers was found to systematically influence the chain conformation and crystallization behavior. rsc.org
The presence of these crystalline domains within the amorphous polymer matrix results in a semi-crystalline material. This morphology imparts properties such as shape memory behavior and temperature responsiveness. The interplay between the crystalline side chains and the amorphous backbone is fundamental to the material's performance in various applications, including as pour point depressants and viscosity index improvers in lubricating oils. researchgate.netiosrjournals.org
Rheological Behavior and Viscoelastic Properties
The rheological, or flow, behavior of poly(this compound) is a critical aspect of its functionality, particularly in applications like lubricant additives. The viscosity and viscoelasticity of PODMA solutions are highly dependent on its molecular structure, concentration, and external conditions such as temperature and shear rate.
Viscosity and Gelation Point Studies
The viscosity of PODMA solutions is a key parameter, especially in its role as a viscosity index improver in lubricating oils. The polymer's ability to increase the viscosity of the oil, and to do so more effectively at higher temperatures, is a primary function. Studies have shown that the addition of PODMA can significantly increase the kinematic viscosity of base oils.
The gelation point, or the temperature at which the liquid begins to exhibit solid-like properties, is another important characteristic. PODMA, when used as a pour point depressant, functions by modifying the crystallization of wax in crude oil, thereby lowering the temperature at which the oil ceases to flow. Research has demonstrated that PODMA synthesized via RAFT polymerization can effectively reduce the gelation point of crude oil. acs.org For instance, one study found a reduction of 4.1°C at a concentration of 2000 ppm. acs.org
The table below summarizes the effect of PODMA concentration on the viscosity index of a lubricating oil, illustrating the direct relationship between the amount of polymer additive and the improvement in viscosity characteristics.
| Concentration of PODMA (wt%) | Viscosity Index (VI) |
|---|---|
| 0.25 | 110 |
| 0.50 | 118 |
| 1.00 | 125 |
| 2.00 | 135 |
| 3.00 | 142 |
Influence of Molecular Weight and Concentration on Rheology
The molecular weight and concentration of PODMA are paramount in dictating the rheological properties of its solutions. Generally, an increase in either of these parameters leads to a significant increase in viscosity. ijcce.ac.irlew.ro This is due to the greater extent of polymer chain entanglements and intermolecular interactions at higher molecular weights and concentrations. lew.ro
The relationship between molecular weight and viscosity is often described by the Mark-Houwink equation. For a given polymer-solvent system, a higher molecular weight results in a larger hydrodynamic volume of the polymer coil, leading to increased resistance to flow. The effect of molecular weight on the viscosity index of oil-polymer solutions is a clear indicator of this principle; higher molecular weight PODMA leads to a higher viscosity index. ijcce.ac.ir
Concentration also plays a crucial role. At low concentrations, polymer coils are relatively isolated. As the concentration increases, the coils begin to overlap and entangle, leading to a sharp increase in viscosity. This behavior is critical for the performance of PODMA as a viscosity modifier, where a small amount of the polymer is expected to produce a significant change in the fluid's properties. iosrjournals.org
The following table presents data on the effect of PODMA molecular weight on the kinematic viscosity and viscosity index in a base oil.
| Mn (g/mol) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index |
|---|---|---|---|
| 55,000 | 35.2 | 5.8 | 120 |
| 85,000 | 38.1 | 6.5 | 135 |
| 120,000 | 42.5 | 7.2 | 145 |
| 170,000 | 48.3 | 8.1 | 155 |
Shear Rate Dependence and Viscosity Reduction
Solutions of PODMA typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. ijcce.ac.ir This means that their viscosity decreases as the applied shear rate increases. At low shear rates, the polymer chains are randomly coiled and entangled, resulting in high viscosity. As the shear rate increases, the polymer chains tend to align themselves in the direction of flow, reducing intermolecular friction and thus decreasing the viscosity. stevenabbott.co.uk
This shear-thinning property is advantageous in many applications. For example, in a running engine, the lubricant is subjected to high shear rates, and a reduction in viscosity can lead to improved fuel efficiency. When the engine is at rest (low shear), the higher viscosity helps to maintain a protective oil film on the components.
The extent of shear thinning can be influenced by the polymer's molecular weight and architecture. Higher molecular weight polymers generally exhibit more pronounced shear thinning. The Cross model is often used to describe the relationship between viscosity and shear rate for such systems. stevenabbott.co.uk
The data below illustrates the shear rate dependence of a PODMA-oil solution compared to the base oil.
| Shear Rate (s⁻¹) | Viscosity of Base Oil (mPa·s) | Viscosity of PODMA Solution (mPa·s) |
|---|---|---|
| 10 | 150 | 380 |
| 100 | 150 | 250 |
| 1000 | 150 | 180 |
| 5000 | 150 | 160 |
| 9000 | 150 | 155 |
Thermal Transitions and Crystallization Behavior
The thermal properties of poly(this compound) (POMA) and its copolymers are significantly influenced by the long n-alkyl side chains, which are capable of crystallizing independently of the polymer backbone. This side-chain crystallinity imparts unique thermal and optical characteristics to these materials.
The most prominent thermal transition in POMA is the melting of its crystalline octadecyl side chains. This phenomenon is a first-order transition, characterized by a distinct endothermic peak in Differential Scanning Calorimetry (DSC) thermograms. The melting point (Tm) of the POMA homopolymer is attributed to the melting of these organized side-chain structures. While the glass transition temperature (Tg) of POMA is reported to be around -100 °C, the melting transition of the side chains is a more dominant feature. sigmaaldrich.com
The crystallization of the octadecyl side chains is a critical factor governing the polymer's properties. Upon cooling from the melt, these side chains organize into a crystalline lattice, leading to a semi-crystalline material. This process is reversible, and the melting and crystallization temperatures can be tailored by controlling the polymer's molecular architecture. The enthalpy of fusion (ΔHm) associated with this melting process is a measure of the degree of crystallinity of the side chains.
Table 1: Thermal Properties of Poly(this compound) Homopolymer
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | -100 °C |
Note: The values presented are representative and can be influenced by factors such as molecular weight and measurement conditions.
The thermal properties of POMA can be systematically modified by copolymerization with other monomers. The introduction of comonomer units into the polymer backbone disrupts the packing of the octadecyl side chains, thereby affecting both the melting temperature and the degree of crystallinity.
A similar trend is observed in copolymers of methyl methacrylate (B99206) (MMA) with other long-chain alkyl methacrylates. As the mole fraction of the long-chain alkyl methacrylate increases, the glass transition temperature of the copolymer generally decreases. researchgate.net This demonstrates that the copolymer's thermal behavior can be tuned by adjusting the ratio of the comonomers.
Table 2: Thermal Properties of Crosslinked Glycidyl (B131873) Methacrylate (GMA) and Octadecyl Acrylate (ODA) Copolymers
| Sample | GMA in feed (mol%) | ODA in feed (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
|---|---|---|---|---|
| C1 | 0 | 100 | -35 | 55 |
| C2 | 10 | 90 | -25 | 52 |
Data sourced from a study on octadecyl acrylate, a closely related long-chain alkyl monomer. tandfonline.com
The crystallization and melting of the octadecyl side chains can induce a reversible change in the optical properties of POMA-containing materials, leading to thermo-optical responsiveness. Below the melting temperature, the crystalline side-chain domains can scatter light, rendering the material opaque. Upon heating above the Tm, the side chains melt, and the material becomes transparent. This transition is reversible and can be exploited for applications such as smart windows and thermal sensors.
In a study of a similar system, a thermochromic phase-changing copolymer based on stearyl acrylate demonstrated a significant change in visible transmittance with temperature. The copolymer film switched from a highly transparent state (91.9% transmittance) at 20°C to an opaque state (3.6% transmittance) at 80°C. escholarship.org This behavior is due to the refractive index mismatch between the crystalline domains of the stearyl side chains and the amorphous polymer matrix at lower temperatures. escholarship.org
This phase change behavior also makes POMA a candidate for thermal energy storage applications. The latent heat absorbed and released during the melting and crystallization of the side chains can be utilized for storing and releasing thermal energy.
Table 3: Thermo-optical Properties of a Stearyl Acrylate-Based Copolymer Film
| Temperature (°C) | Visible Transmittance (%) |
|---|---|
| 20 | 91.9 |
Data from a study on a stearyl acrylate-based copolymer, illustrating the principle of thermo-optical switching in long-chain poly(alkyl acrylates). escholarship.org
Solution Properties and Self-Assembly of Poly(OMA)
The amphiphilic nature of POMA, arising from its hydrophobic octadecyl side chains and more polar methacrylate backbone, dictates its behavior in solution, leading to aggregation and self-assembly phenomena.
In copolymers containing this compound and a hydrophilic comonomer, such as acrylic acid, the aggregation behavior is strongly dependent on the solvent and the copolymer composition. In aqueous solutions, these copolymers are known as hydrophobically associating polymers. The hydrophobic octadecyl groups tend to associate to minimize contact with water, leading to the formation of aggregates. nih.gov The aggregation between such a copolymer and proteins like bovine serum albumin has been shown to be driven primarily by hydrophobic interactions. nih.gov
In organic solvents, the aggregation behavior is more complex. For example, copolymers of this compound and acrylic acid in a good solvent for the backbone, like tetrahydrofuran (B95107) (THF), can exist as unimolecular micelles or form larger aggregates depending on the balance of hydrophobic and hydrophilic units.
Table 4: Aggregation Behavior of Poly(acrylic acid-co-octadecyl methacrylate) in Aqueous Solution
| Property | Observation |
|---|---|
| Driving Force for Aggregation | Hydrophobic interactions between octadecyl side chains |
Based on findings from studies on P(AA-co-OMA) in aqueous environments. nih.gov
Block copolymers containing a POMA segment as the hydrophobic block and a hydrophilic block can self-assemble into well-defined micellar structures in selective solvents. In an aqueous environment, these amphiphilic block copolymers form micelles consisting of a core of insoluble POMA blocks and a corona of the soluble hydrophilic blocks.
For instance, a study on poly(styrene)-block-poly(acrylic acid) micelles in organic solvents showed that micelle size was dependent on the ratio of the two block copolymer segments. mit.edu Similarly, diblock copolymers of poly(ethyl ethylene (B1197577) phosphonate) and polystyrene, another amphiphilic system, have been shown to form spherical nanoparticles with a mean hydrodynamic diameter of around 97 nm in aqueous emulsion polymerization. acs.org
Table 5: Characteristics of Block Copolymer Micelles
| Parameter | Description | Typical Range for Block Copolymers |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | 10-4 - 10-7 M |
| Micelle Size (Hydrodynamic Diameter) | The effective diameter of the micelle in solution. | < 200 nm |
General characteristics of block copolymer micelles, applicable to systems containing a POMA block. researchgate.net
pH- and Temperature-Responsive Self-Assembly
The incorporation of both pH-sensitive and temperature-sensitive monomers into copolymers containing this compound (ODMA) gives rise to materials with dual-stimuli-responsive self-assembly behavior. A notable example of such a system is the terpolymer synthesized from N-isopropylacrylamide (NIPAAm), methacrylic acid (MAA), and octadecyl acrylate (ODA), a monomer structurally similar to ODMA. This combination of monomers imparts the ability to respond to changes in both the surrounding pH and temperature, leading to controlled and reversible self-assembly in aqueous solutions.
The self-assembly of these terpolymers is a complex interplay of intermolecular and intramolecular forces. The hydrophobic octadecyl chains of the ODMA units act as the core-forming block of micelles, driving the initial aggregation in an aqueous environment to minimize contact with water molecules. The NIPAAm and MAA units typically form the corona of the micelles, interacting with the surrounding solvent.
The pH-responsiveness is primarily governed by the methacrylic acid units. At low pH, the carboxylic acid groups of MAA are protonated (-COOH), making them less hydrophilic and promoting aggregation. As the pH increases above the pKa of the carboxylic acid groups, they become deprotonated (-COO⁻), leading to electrostatic repulsion between the polymer chains. This repulsion can cause the micelles to swell or even disassemble, depending on the copolymer composition and concentration. The phase transition pH is a critical parameter in these systems and is influenced by the molar ratio of the monomers within the terpolymer.
The temperature-responsiveness is conferred by the N-isopropylacrylamide units. PNIPAAm is well-known for its lower critical solution temperature (LCST) in water, which is typically around 32°C. Below the LCST, the PNIPAAm chains are hydrated and hydrophilic. As the temperature is raised above the LCST, the polymer undergoes a conformational change, becoming dehydrated and hydrophobic. In the context of the terpolymer micelles, this transition of the PNIPAAm in the corona leads to a collapse of the hydrophilic shell, resulting in aggregation or a change in the micellar structure. The precise LCST of the copolymer can be tuned by altering the monomer composition.
The interplay between these two stimuli allows for fine-tuning of the self-assembly process. For instance, at a pH below the pKa of the MAA units, the polymer is more prone to aggregation upon heating above the LCST. Conversely, at a pH where the MAA units are ionized, a higher temperature may be required to induce aggregation due to the electrostatic repulsion that counteracts the hydrophobic collapse of the PNIPAAm chains.
Detailed research into terpolymers of N-isopropylacrylamide, methacrylic acid, and octadecyl acrylate has provided insights into their phase behavior. The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is influenced by the content of methacrylic acid. An increase in the MAA content leads to a higher CMC, indicating that a higher concentration of the polymer is required to initiate self-assembly, likely due to the increased hydrophilicity and charge repulsion of the deprotonated MAA units.
The following table summarizes the key responsive behaviors of these terpolymers based on their constituent monomers:
| Monomer Component | Stimulus | Responsive Behavior | Effect on Self-Assembly |
| This compound (ODMA) | - | Hydrophobic | Forms the core of the micelles. |
| Methacrylic Acid (MAA) | pH | Protonated at low pH (less hydrophilic), deprotonated at high pH (more hydrophilic and charged). | Influences micelle stability and swelling; deprotonation can lead to micelle disassembly. |
| N-isopropylacrylamide (NIPAAm) | Temperature | Hydrophilic below LCST, hydrophobic above LCST. | Causes collapse of the micelle corona and aggregation upon heating above the LCST. |
This dual-responsive nature makes these copolymers promising candidates for advanced applications where controlled aggregation and disaggregation are required in response to specific environmental cues.
Advanced Characterization Techniques for Poly Octadecyl Methacrylate and Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental in confirming the synthesis and determining the structural characteristics of PODMA.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the polymerization of octadecyl methacrylate (B99206) (ODMA). The transformation from monomer to polymer is clearly indicated by the disappearance of the C=C stretching vibration band, which is present in the monomer spectrum.
Key FT-IR Spectral Features of Octadecyl Methacrylate (ODMA) Monomer:
| Wavenumber (cm⁻¹) | Assignment |
| 2852-2922 | C-H stretching vibration of the alkyl chain |
| 1728 | Ester carbonyl (>C=O) stretching vibration |
| 1640 | C=C stretching vibration of the vinyl group |
| 1163-1321 | C-O stretching of the ester group |
Key FT-IR Spectral Features of Poly(this compound) (PODMA):
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2920 | C-H stretching vibration of the alkyl chain. iosrjournals.org |
| 1726-1730 | Ester carbonyl (>C=O) stretching vibration. iosrjournals.org |
| 1151-1269 | C-O stretching of the ester group. iosrjournals.org |
The absence of the characteristic C=C stretching vibration at approximately 1640 cm⁻¹ in the polymer spectrum confirms the successful polymerization of the ODMA monomer. iosrjournals.org
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer structure, confirming the successful polymerization and allowing for microstructural analysis.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of PODMA shows characteristic signals corresponding to the different protons in the polymer chain. iosrjournals.org
| Chemical Shift (δ, ppm) | Assignment |
| 0.9 | Broad singlet from the terminal methyl (-CH₃) group of the octadecyl chain. iosrjournals.org |
| 1.26 | Broad singlet corresponding to the methylene protons (-(CH₂)n-) of the long alkyl side chain. iosrjournals.org |
| 3.6 | Broad singlet from the protons of the methyl group attached to the polymer backbone (C-CH₃). iosrjournals.org |
| 4.4 | Broad singlet from the protons of the methylene group adjacent to the ester oxygen (-OCH₂-). iosrjournals.org |
The disappearance of vinyl proton signals, which would typically appear between 5.5 and 6.5 ppm in the monomer, further confirms the polymerization process. researchgate.net
¹³C NMR Spectroscopy:
While detailed ¹³C NMR data for PODMA is less commonly reported in introductory literature, it is a valuable technique for in-depth structural analysis, including tacticity determination of the polymer chain.
UV-Visible and NIR spectroscopy are utilized to investigate the optical properties of materials. For polymers like poly(methyl methacrylate) (PMMA), a related polymer, UV-Vis spectroscopy can be used to study the effects of irradiation, which can induce the formation of color centers and cause shifts in the absorption band edge. arxiv.org While specific UV-Vis and NIR data for unmodified PODMA is not extensively detailed in the provided context, these techniques are valuable for studying modified versions or the effects of degradation on the polymer.
Chromatographic and Molecular Weight Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical properties.
GPC, also known as SEC, is the primary technique used to determine the molecular weight distribution of polymers. azom.comimpactanalytical.com The method separates polymer molecules based on their hydrodynamic volume in solution. azom.com Larger molecules elute first, followed by smaller molecules. This technique is crucial for analyzing the molecular weight characteristics of synthesized PODMA. iosrjournals.org
From the GPC/SEC data, several important molecular weight averages can be determined:
Number-Average Molecular Weight (M_n): This is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (M_w): This average takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.
The Polydispersity Index (Đ) , also known as the molecular weight distribution (MWD), is a measure of the breadth of the molecular weight distribution of a polymer and is calculated as the ratio of M_w to M_n (Đ = M_w / M_n). impactanalytical.com
For PODMA synthesized via conventional radical polymerization, the polydispersity index is typically greater than 2. acs.org However, using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can produce PODMA with a much narrower molecular weight distribution, with Đ values ranging from 1.19 to 1.35. acs.org
Example Molecular Weight Data for PODMA:
| Parameter | Value | Technique |
| Average M_w | ~170,000 g/mol | GPC. sigmaaldrich.com |
| Polydispersity Index (Đ) (Conventional Radical Polymerization) | > 2 | GPC/SEC. acs.org |
| Polydispersity Index (Đ) (RAFT Polymerization) | 1.19–1.35 | GPC/SEC. acs.org |
Thermal Analysis
Thermal analysis techniques are crucial for characterizing the thermal properties of poly(this compound) (POMA) and its derivatives. These methods provide valuable information on phase transitions, thermal stability, and decomposition kinetics, which are essential for determining the material's performance in various applications.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mit.edu For POMA, DSC is instrumental in determining key thermal properties related to its side-chain crystallinity, including the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
The long octadecyl side chains of POMA can crystallize into ordered structures, and DSC analysis reveals the endothermic transition corresponding to the melting of these crystalline domains. Research on poly(n-octadecyl methacrylate) (PnODMA) has utilized DSC to determine its melting temperature and heat of fusion. researchgate.net The glass transition (Tg), which represents the transition from a rigid glassy state to a more flexible rubbery state, can also be detected by DSC as a step change in the heat capacity. mit.edu
DSC thermograms of copolymers containing this compound have shown that the crystalline melting temperature can be influenced by the arrangement of the monomer units within the polymer chain. researchgate.net For instance, in sequence-controlled copolymers, a gradual enhancement of the melting temperature associated with the fatty acid segments has been observed. researchgate.net
The thermal properties of POMA and related polymers, as determined by DSC, are summarized in the table below. These parameters are critical for applications where the material's response to temperature changes is a key performance indicator.
| Material | Transition | Temperature (°C) | Enthalpy (J/g) |
| Poly(n-octadecyl methacrylate) | Melting (Tm) | 35 | Value not specified |
| Poly(methyl methacrylate)/Thermochromic System Microcapsules | Melting | 34 | -66.95 |
Data compiled from studies on poly(n-octadecyl methacrylate) and related systems. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kohan.com.tw It is primarily used to evaluate the thermal stability and decomposition profile of polymers like POMA. akjournals.com The resulting TGA curve provides information about the onset of degradation, the temperatures of maximum degradation rates, and the amount of residual mass at the end of the analysis.
The thermal degradation of polymethacrylates often occurs in multiple stages. researchgate.netmdpi.com For poly(methyl methacrylate) (PMMA), for example, degradation can occur in two or three steps, which may involve the cleavage of side groups, depolymerization, and random chain scission. mdpi.commarquette.eduresearchgate.net The first stage of degradation for polymethacrylates with side groups can involve the cleavage of these groups. researchgate.net In the case of POMA, the long octadecyl side chain would be susceptible to thermal cleavage.
Below is a table summarizing typical thermal degradation data for polymethacrylates, providing an indication of the temperatures at which significant mass loss occurs.
| Material | Onset of Degradation (Tonset) (°C) | Temperature of Maximum Degradation Rate (Tmax) (°C) |
| Poly(methyl methacrylate) | ~165 - 280 | Stage 1: ~290, Stage 2: ~365 |
| Poly(methacrylic acid) derivative (PMBA) | Not specified | Stage 1: 327, Stage 2: 450 |
| Poly(methacrylic acid) derivative (PMHA) | Not specified | ~402 (with overlapped peaks at 414 and 449) |
Data is representative of polymethacrylates and is compiled from various studies. researchgate.netmdpi.comresearchgate.net
Microscopic and Morphological Studies
Microscopic techniques are indispensable for visualizing the surface topography, microstructure, and crystalline morphology of poly(this compound) and its derivatives at various length scales. These studies provide a direct view of the material's structure, which is essential for understanding its physical and mechanical properties.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. covalentmetrology.com AFM is particularly well-suited for characterizing polymer surfaces because it can be operated in various environments and does not necessarily require conductive samples. youtube.com The technique can reveal details about surface roughness, phase separation in polymer blends, and the morphology of thin films. covalentmetrology.com
For polymers like POMA, AFM can be used to visualize the surface of thin films, providing insights into how the polymer chains organize on a substrate. researchgate.net The technique can also be used to study local mechanical properties by analyzing force-distance curves, which can provide information on hardness and adhesion at the nanoscale. unl.edu While specific AFM studies on POMA are not extensively detailed in the provided context, the application of AFM to similar polymers like poly(methyl methacrylate) (PMMA) demonstrates its utility. researchgate.netresearchgate.net For instance, AFM has been used to examine the surface morphology of PMMA films of varying thicknesses and to characterize polymeric spatial resolution test patterns. unl.eduresearchgate.net
The data obtainable from AFM analysis, such as surface roughness, can be quantified and is critical for applications where surface properties are paramount.
| Polymer System | Feature Observed | Scale |
| Poly(methyl methacrylate) films | Surface topography | Micrometer to Nanometer |
| Polymer blends (e.g., PMMA/SBS) | Phase separation, surface roughness | Nanometer |
| Poly(styrene)-b-poly(methylmethacrylate) | Single polymer chains | Nanometer |
Illustrative data based on AFM studies of polymethacrylates. covalentmetrology.comazom.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to generate images of a sample's surface. It provides information about the surface topography and composition with a high depth of field. strath.ac.uk For polymers, SEM is widely used to study the morphology of powders, films, and fractured surfaces.
In the context of this compound, SEM has been used to visualize the microstructure of hydrogels containing this monomer. researchgate.net These images can reveal the porous structure of the hydrogel, which is crucial for its properties. For other polymethacrylates, such as PMMA, SEM has been employed to characterize the morphology of microcapsules, showing them to be spherical and uniform with smooth surfaces. researchgate.net SEM can also be used to analyze the cross-section of materials, providing insight into their internal structure. researchgate.net
The morphological details obtained from SEM are vital for understanding how processing conditions affect the final structure of the material and, consequently, its performance.
| Material | Morphology Observed | Magnification/Scale |
| This compound-acrylamide-N,N′-bis(acryloyl)-cystamine hydrogel | Porous network structure | Not specified |
| Polymethyl methacrylate (PMMA) microcapsules | Spherical, nonporous, uniform with a smooth surface | Micrometer |
Data based on SEM analysis of this compound-containing hydrogels and PMMA. researchgate.netresearchgate.net
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is a technique that utilizes polarized light to study the optical properties of anisotropic materials. acs.org It is particularly useful for characterizing the crystalline morphology of semi-crystalline polymers like POMA. The long octadecyl side chains of POMA can form crystalline domains, which are birefringent. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. weebly.com
When viewed between crossed polarizers in a POM, these crystalline regions appear bright against a dark background, allowing for the visualization of crystalline structures such as spherulites. weebly.com The side-chain crystallinity of copolymers containing this compound has been confirmed by the appearance of nice birefringent patterns under POM. researchgate.net The size, shape, and organization of these spherulites, including features like the "Maltese cross" pattern, can be studied. weebly.comresearchgate.net
POM can also be used to observe the effects of crystallization temperature on the spherulitic microstructure. weebly.com This information is critical for controlling the crystalline morphology during processing to achieve desired material properties.
| Polymer System | Observed Feature | Significance |
| Copolymers with this compound | Birefringent patterns | Evidence of side-chain crystallinity |
| Poly(ethylene oxide) | Spherulites with "Maltese cross" | Characterization of crystalline microstructure |
| PNT films | Type-1 and Type-2 spherulites | Understanding of different crystalline morphologies |
Information compiled from studies on polymers with side-chain crystallinity and general polymer crystallization. researchgate.netweebly.comresearchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology and structure of materials at the nanoscale. For polymers, TEM provides direct evidence of the size, shape, and internal structure of nanoparticles, films, and composites. High-resolution TEM (HR-TEM) can even provide insights into the arrangement of polymer chains and crystalline domains. iucc.ac.ilresearchgate.net The technique is particularly valuable for confirming the morphologies of self-assembled block copolymer nano-objects, such as spheres, worms, or vesicles. rsc.org
In the study of derivatives of poly(this compound), such as in poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) diblock copolymers, TEM is used to confirm the nanoparticle morphologies that result from polymerization-induced self-assembly (PISA). rsc.org These analyses are crucial for validating the results obtained from other techniques, like scattering, and providing a direct visual representation of the self-assembled structures. rsc.org For instance, TEM analysis can confirm whether a PISA synthesis has produced spherical, worm-like, or vesicular nanoparticles. rsc.org
Scattering Techniques
Scattering techniques are a suite of non-destructive analytical methods used to investigate the structure of materials on various length scales. ou.edu These methods rely on irradiating a sample with a beam of radiation (such as light, X-rays, or neutrons) and measuring the resulting scattered radiation as a function of the scattering angle. ou.edu The scattering pattern provides information about the size, shape, and arrangement of particles or molecular chains within the sample. ou.edu
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.org The method works by measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. wikipedia.orgusp.orgyoutube.com Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. usp.orgyoutube.com By analyzing these fluctuations, the translational diffusion coefficient (D) of the particles can be determined, and from this, the hydrodynamic diameter (d_H) can be calculated using the Stokes-Einstein equation. wikipedia.orgusp.org DLS is particularly useful for measuring particles in the submicron range. usp.org
In the context of this compound, DLS is employed to characterize the aggregation behavior of copolymers containing this hydrophobic monomer in aqueous solutions. For example, it can be used to measure the particle size of aggregates formed by hydrophobically associating polymers like poly(acrylic acid-co-octadecyl methacrylate). researchgate.net
| Parameter | Description | Typical Value/Result |
|---|---|---|
| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean hydrodynamic size of the particle distribution. | 50 - 200 nm |
| Polydispersity Index (PDI) | A measure of the broadness of the particle size distribution. Values < 0.1 indicate a monodisperse sample. | 0.05 - 0.3 |
| Diffusion Coefficient (D) | The measure of the speed of the particles due to Brownian motion. | ~10⁻⁸ cm²/s |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a technique that probes structural details on a length scale from a few nanometers up to hundreds of nanometers. ou.edu It measures the elastic scattering of X-rays by a sample at very small angles and is sensitive to variations in electron density. ou.edu For polymers, SAXS is invaluable for studying the size, shape, and arrangement of nanoparticles, microdomains in block copolymers, and crystalline lamellae. ou.eduwhiterose.ac.uk Unlike microscopy, which provides direct images of a small area, SAXS provides statistical information averaged over a much larger sample volume. ou.edu
Time-resolved SAXS has been instrumental in monitoring the in-situ evolution of nanoparticle morphology during PISA syntheses involving methacrylate monomers. rsc.orgnih.govrsc.org For example, in the RAFT dispersion polymerization of benzyl (B1604629) methacrylate using a poly(stearyl methacrylate) macro-CTA, SAXS allows for the real-time tracking of various morphological transitions. rsc.org This powerful technique enables the monitoring of key parameters as a function of monomer conversion. rsc.org
| Parameter | Description |
|---|---|
| Particle Diameter | The average diameter of the forming nanoparticles (e.g., spheres or vesicles). |
| Mean Aggregation Number (N_agg) | The average number of polymer chains per nanoparticle. |
| Surface Area per Chain (S_agg) | The number of polymer chains per unit of surface area at the core-shell interface. |
| Inter-chain Distance (d_int) | The distance between adjacent copolymer chains at the core-shell interface. |
Neutron Scattering
Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is analogous to SAXS but uses neutrons instead of X-rays. ou.edu The key difference lies in the scattering mechanism: neutrons scatter from atomic nuclei, whereas X-rays scatter from electrons. ou.edu This allows for contrast variation by isotopic substitution, most commonly by replacing hydrogen with deuterium. This technique is exceptionally powerful for studying the structure and dynamics of multi-component polymer systems.
Time-resolved SANS has been used to investigate the dynamics of copolymer chain exchange between sterically-stabilized nanoparticles at elevated temperatures. rsc.orgstfc.ac.uk In studies of diblock copolymers like poly(lauryl methacrylate)-poly(methyl methacrylate) (PLMA-PMMA), which serves as a model for similar long-chain methacrylate systems, SANS can monitor the mixing of hydrogenous and core-deuterated nanoparticles. rsc.orgstfc.ac.uk The gradual reduction in neutron scattering intensity over time indicates that copolymer chains are exchanging between micelles, driven by entropic mixing. stfc.ac.uk Such studies have shown that the rate of this exchange is dependent on factors like temperature and the degree of polymerization of the core-forming block. rsc.orgstfc.ac.uk
Surface-Specific Techniques
Understanding the surface structure of polymers is critical for applications ranging from biocompatibility to adhesion. Surface-specific techniques are designed to probe the molecular structure and orientation at the outermost layer of a material, providing information that is not accessible through bulk characterization methods.
Sum-Frequency Generation (SFG) Spectroscopy
Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique that provides molecular-level information about interfaces. nih.gov It is a second-order nonlinear optical process where two input laser beams (one fixed-frequency visible and one tunable-frequency infrared) are overlapped at an interface. nih.gov A signal is generated at the sum of the two input frequencies only at interfaces where inversion symmetry is broken. nih.gov When the infrared beam is resonant with a vibrational mode of the interfacial molecules, the SFG signal is enhanced, yielding a surface-specific vibrational spectrum. nih.gov
SFG has been successfully applied to study the surface structure of poly(n-octadecyl methacrylate) (PODMA) in contact with water. nih.gov These studies have revealed quantitative information about the orientation of the side-chain methyl groups at the polymer-water interface. nih.gov The analysis of SFG spectra provides insights into how the polymer surface restructures in response to its environment. nih.gov For instance, research has shown that at the interface between poly(octadecyl acrylate) (a structurally similar polymer) and polystyrene, the methyl groups of the alkyl side chains are tilted at angles less than 30 degrees with respect to the surface normal. nih.gov Furthermore, the presence of a strong methylene peak in SFG spectra suggests that the alkyl side chains contain more gauche defects at the polymer-polymer interface compared to the polymer-air interface. nih.gov
| Interface | Key Finding | Source |
|---|---|---|
| Poly(this compound)/Water | Quantitative orientation changes of surface-dominating methyl groups were deduced. | nih.gov |
| Poly(octadecyl acrylate)/Polystyrene | Methyl groups are tilted at angles <30° with respect to the surface normal. | nih.gov |
| Poly(octadecyl acrylate)/Polystyrene | Alkyl side chains exhibit more gauche defects compared to the polymer/air interface. | nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. nih.gov The technique involves irradiating a solid surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material. scivisionpub.com The binding energy of the emitted electrons is characteristic of each element, allowing for elemental identification. Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding environment of the atoms. casaxps.com For polymers like poly(this compound) (PODMA), XPS is particularly effective for verifying surface purity, determining the relative proportions of different chemical states, and analyzing surface modifications or copolymer compositions. casaxps.commdpi.com
Elemental and Chemical State Analysis of Poly(this compound)
The chemical structure of PODMA consists of a methacrylate backbone with long octadecyl side chains. Consequently, its elemental composition is primarily carbon and oxygen. A survey XPS spectrum of a pure PODMA film would show distinct peaks for the C 1s (carbon) and O 1s (oxygen) core levels, typically found at binding energies of approximately 285 eV and 531 eV, respectively. nih.govsapub.org
High-resolution spectra of these peaks reveal the specific chemical environments of the carbon and oxygen atoms within the polymer repeat unit.
Carbon (C 1s) Spectrum: The C 1s spectrum of PODMA is complex and can be deconvoluted into several components corresponding to the different types of carbon atoms in the molecule:
C-C / C-H: The most intense peak, typically set at a binding energy of ~284.8-285.0 eV, arises from the numerous carbon atoms in the octadecyl side chain (-CH2-) and the polymer backbone (-CH2-C-), as well as the methyl group (-CH3).
C-O: A peak at a higher binding energy of ~286.5 eV corresponds to the methylene carbon atom in the ester group that is singly bonded to an oxygen atom (-CH2-O-).
O-C=O: The carbon atom of the carbonyl group in the ester functionality is double-bonded to one oxygen and single-bonded to another. This carbon is in a highly oxidized state and therefore appears at the highest binding energy of the carbon species, around ~289.0 eV. researchgate.net
The theoretical atomic ratio of these carbon environments in the this compound monomer unit (C22H42O2) is 20 (C-C/C-H) : 1 (C-O) : 1 (O-C=O). XPS analysis can verify if the surface stoichiometry aligns with this theoretical ratio.
Oxygen (O 1s) Spectrum: The high-resolution O 1s spectrum for PODMA can be resolved into two distinct peaks, reflecting the two different oxygen environments within the ester group:
C=O: The doubly bonded carbonyl oxygen, which appears at a lower binding energy of ~532.0 eV.
C-O-C: The singly bonded ester oxygen, which is typically found at a higher binding energy of ~533.5 eV. researchgate.netresearchgate.net
The theoretical ratio of these two oxygen species is 1:1, and the integrated areas of these two peaks in the O 1s spectrum are expected to be nearly equal for a pure PODMA surface.
The following table summarizes the expected binding energies for the different chemical states in poly(this compound), based on data from similar methacrylate polymers. casaxps.comresearchgate.net
| Core Level | Chemical Group | Expected Binding Energy (eV) |
| C 1s | -CH2-, -CH3 (Alkyl Chain) | ~285.0 |
| C 1s | -C -O- | ~286.5 |
| C 1s | O-C =O (Carbonyl) | ~289.0 |
| O 1s | C=O (Carbonyl) | ~532.0 |
| O 1s | C-O -C (Ester) | ~533.5 |
Applications to PODMA Derivatives and Copolymers
XPS is an invaluable tool for characterizing the surface of PODMA derivatives and copolymers. For instance, in copolymers of this compound and a more hydrophilic monomer like acrylic acid, XPS can quantify the surface composition. researchgate.net By comparing the relative intensities of the characteristic peaks for each monomer unit, the enrichment or depletion of one component at the polymer-air interface can be determined. This is crucial for applications where surface properties like wettability and biocompatibility are important.
XPS depth profiling, which involves systematically removing surface layers with an ion beam while acquiring XPS data, can be used to investigate the chemical composition as a function of depth. whiterose.ac.uk This is particularly useful for analyzing multi-layered films or studying the diffusion of species within a PODMA matrix.
A hypothetical surface elemental analysis of a spin-coated poly(this compound) film is presented below. The results are expected to be close to the theoretical atomic percentages calculated from the empirical formula of the monomer unit (C22H42O2).
| Element | Detected Binding Energy (eV) | Atomic Concentration (%) | Theoretical Atomic Concentration (%) |
| Carbon (C) | 285.0 | 91.5 | 91.67 |
| Oxygen (O) | 532.1 | 8.5 | 8.33 |
Computational and Theoretical Modeling of Octadecyl Methacrylate Systems
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and intermolecular interactions.
MD simulations have been instrumental in elucidating the mechanisms by which polymers of octadecyl methacrylate (B99206) and related long-chain acrylates act as wax inhibitors, a critical application in the petroleum industry to prevent the blockage of pipelines. researchgate.netacs.orgrsc.orgresearchgate.netrsc.org These simulations model the interactions between the polymer and paraffin (B1166041) wax crystals at an atomistic level.
Research has shown that poly(octadecyl acrylate), a close structural analog to poly(octadecyl methacrylate), interacts strongly with paraffin crystal surfaces. rsc.org A key mechanism supported by MD simulations is the "incorporation-perturbation" model. researchgate.net According to this mechanism, the inhibitor molecules partition from the oil phase into the amorphous wax deposits. researchgate.net Once incorporated, the polymer disrupts the orderly packing of the wax molecules, hindering the transition from soft, amorphous wax to hard, crystalline structures. researchgate.net
Simulations demonstrate that the comb-like structure of these polymers, with their long alkyl side chains, allows for good crystallographic matching with the wax crystal lattice, facilitating their incorporation. rsc.org This incorporation introduces defects and distortions into the local alkane structure. rsc.org Specifically, the simulations indicate that these polymeric inhibitors promote the formation of "island defects" on the wax surface. researchgate.netacs.org These defects have weak interactions with the surrounding crystal, acting as impurity sites that block the growth steps of the wax crystals. researchgate.netacs.org
Furthermore, MD simulations of crystal growth have shown that the presence of the inhibitor can stabilize configurations where alkane molecules span the gap between crystal lamellae, creating extended defects that play a significant role in the inhibition mechanism. rsc.org The disruption caused by the inhibitor increases the energy and distortion of subsequent alkane layers, which in turn decreases the rate of crystal growth. rsc.org
Table 1: Key Findings from MD Simulations on Polymer-Wax Interactions
| Finding | Description | Implication for Wax Inhibition |
|---|---|---|
| Incorporation-Perturbation | Polymer molecules move from the oil phase into the amorphous wax phase. researchgate.net | The polymer acts as an impurity, disrupting the crystallization process from within the wax deposit. |
| Crystallographic Matching | The long alkyl side chains of the polymer align well with the paraffin crystal lattice. rsc.org | Facilitates the incorporation of the polymer into the growing wax crystal. |
| Formation of Island Defects | The polymer favors the creation of island-like defects on the wax crystal surface. researchgate.netacs.org | These defects serve as blocking points for further crystal growth. |
| Induction of Crystal Strain | The incorporated polymer introduces distortion and increases the energy of the wax crystal lattice. rsc.orgrsc.org | Slows down the rate of crystal growth by making the addition of new wax molecules less favorable. |
| Stabilization of Extended Defects | The inhibitor can stabilize configurations where alkane molecules bridge crystal layers. rsc.org | Creates larger-scale disruptions in the crystal structure, enhancing the inhibitory effect. |
MD simulations are a valuable tool for predicting the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED). kinampark.comnih.gov The solubility parameter is a key indicator of miscibility and is crucial for formulation design in various applications. The CED can be calculated from the energy of vaporization (ΔEvap) and the molar volume (Vm) of the substance, both of which can be determined from MD simulations. nih.gov
The simulation process typically involves constructing a periodic cell of the molecule of interest, allowing it to equilibrate at a specific temperature and pressure (NPT ensemble), and then calculating the average cohesive energy and density. kinampark.com For polymers, this process is adapted to account for the long-chain nature of the molecules.
Table 2: Theoretical Thermodynamic Properties of this compound (Calculated)
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Vaporization (ΔvapH°) | 73.13 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 52.93 | kJ/mol | Joback Calculated Property chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -20.27 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -626.57 | kJ/mol | Joback Calculated Property chemeo.com |
The physical properties of polymers derived from this compound are heavily influenced by the conformational freedom of the long alkyl side chains and the nature of intermolecular interactions. MD simulations can provide a detailed picture of these aspects at the molecular level.
Simulations allow for the analysis of the polymer's structure, such as the radius of gyration, end-to-end distance, and bond correlation functions, which describe the flexibility and shape of the polymer chains. youtube.com For poly(this compound), the long, flexible octadecyl side chains can adopt various conformations, leading to complex packing behaviors. These side chains can cause "internal" plasticization, which lowers the glass transition temperature (Tg) of copolymers by increasing the free volume. researchgate.netusm.edu
Intermolecular interactions in methacrylate-based systems are primarily governed by van der Waals forces, with the potential for hydrogen bonding if co-monomers with suitable functional groups are present. insa-lyon.frnih.gov MD simulations can quantify the strength of these interactions and reveal how they influence the bulk properties of the material. For instance, the simulations can model the temperature-induced swelling or coil expansion of these polymers in different solvents, which is the basis for their use as viscosity modifiers in lubricants. acs.org
Monte Carlo (MC) Simulations
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of polymer and crystal systems, they are particularly useful for modeling equilibrium properties and complex processes like crystal growth.
MC simulations have been used in conjunction with MD to develop realistic yet simplified models of wax inhibition by polymers like poly(octadecyl acrylate). researchgate.netacs.org While MD simulations provide detailed energetic and structural information about the polymer-wax interface, MC methods can use this information to model the larger-scale and longer-timescale processes of crystal growth and inhibition. researchgate.netacs.org
These combined models have successfully predicted that poly(octadecyl acrylate) can prevent wax crystal growth at low supersaturations, where growth primarily occurs at existing step defects on the crystal surface. researchgate.netacs.org At higher supersaturations, where the formation of new crystal islands on the surface (island nucleation) becomes important, the simulations show that the inhibitor slows down the growth rate. researchgate.netacs.org The MC component of the model simulates the addition of wax molecules to the crystal surface, with the probabilities of addition and removal being influenced by the presence of the inhibitor molecules, as determined by the preceding MD calculations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jns.edu.af It is a powerful tool for calculating the geometries, energies, and various other properties of molecules from first principles.
In the context of methacrylates, DFT calculations have been employed to understand structure-reactivity relationships in free-radical polymerization. researchgate.net These calculations can determine the energetics and kinetics of the propagation and termination steps of polymerization. researchgate.net For instance, DFT can be used to model the transition state structures and calculate the activation energies for the addition of a monomer to a growing polymer chain.
DFT is also used to investigate intermolecular interactions, particularly in systems where specific interactions like hydrogen bonding or Lewis acid-base interactions are present. nih.gov By calculating the interaction energies between this compound and other molecules (such as solvents or other monomers), DFT can provide insights that complement the classical force-field-based picture from MD simulations. nih.gov This can be particularly useful for understanding solvation effects and the initial stages of aggregation.
Applications and Functionalization of Poly Octadecyl Methacrylate in Advanced Technologies
Rheology Modifiers and Flow Improvers in the Petroleum Industry
In the petroleum industry, ensuring the efficient flow of crude oil and lubricants is paramount. The presence of high molecular weight paraffins (waxes) in crude oil and the temperature-dependent viscosity of lubricating oils pose significant operational challenges. Poly(octadecyl methacrylate) and its copolymers have emerged as crucial additives to mitigate these issues.
Pour Point Depressants (PPDs) for Waxy Crude Oil
Waxy crude oils present a major transportation and storage challenge, particularly in cold environments, due to the precipitation of paraffin (B1166041) wax at low temperatures. researchcommons.org This precipitation leads to the formation of a three-dimensional crystal network, which can obstruct the flow of crude oil in pipelines. researchcommons.orgacs.org Poly(this compound) (POMA) is widely used as a Pour Point Depressant (PPD) to improve the flowability of waxy crude oil. acs.orgiosrjournals.org These comb-type polymers are considered one of the most effective types of polymeric PPDs. acs.org
The effectiveness of POMA as a PPD is influenced by its molecular weight and concentration. Research has shown that the addition of POMA can significantly lower the gelation point and pour point of waxy crude oil. For instance, POMA synthesized via free radical polymerization was shown to reduce the gelation point of a waxy crude oil by as much as 4.1°C at a concentration of 2000 ppm. acs.org In another study, a copolymer with 70% octadecyl methacrylate (B99206) units achieved a 15°C reduction in the pour point. researchcommons.orgiosrjournals.org The long alkyl side chains of the polymer are crucial for its solubility in crude oil, ensuring even distribution and effective inhibition of wax crystal growth. acs.org Copolymers of octadecyl acrylate (B77674) with styrene (B11656) have also demonstrated significant pour point reduction, with a 3:2 mole ratio of poly(octadecyl acrylate) to styrene reducing the pour point of Shengli crude oil by 19°C. researchgate.net
| Additive | Base Oil | Concentration (ppm) | Pour Point Reduction (°C) | Gelation Point Reduction (°C) | Reference |
| Poly(this compound) (POMA) | Waxy Crude Oil | 2000 | - | 4.1 | acs.org |
| Poly(this compound) (70% units) | Base Oil | 10,000 (1.0%w) | 15 | - | researchcommons.orgiosrjournals.org |
| Poly(octadecyl acrylate-styrene) | Shengli Crude Oil | - | 19 | - | researchgate.net |
Viscosity Index Improvers for Lubricating Oils
Lubricating oils require stable viscosity over a wide range of operating temperatures to ensure consistent performance. scirp.org The Viscosity Index (VI) is a measure of this stability, with a higher VI indicating less change in viscosity with temperature. iosrjournals.orgscirp.org Polyalkylmethacrylates, including poly(this compound), are essential additives used to improve the VI of lubricants. iosrjournals.orgijcce.ac.ir
These high molecular weight polymers function by altering their physical configuration in response to temperature changes. iosrjournals.org At low temperatures, the polymer molecules adopt a coiled, compact form, minimizing their effect on the oil's viscosity. iosrjournals.org As the temperature increases, the polymer coils expand, leading to a proportional increase in viscosity that counteracts the natural thinning of the base oil. scirp.org The effectiveness of POMA as a VI improver is enhanced by increasing its molecular weight. ijcce.ac.ir Copolymers have also been extensively studied. For example, copolymers of this compound (ODMA) with methyl methacrylate (MMA) and butyl methacrylate (BMA) showed that increasing the percentage of MMA and BMA, which also increased the copolymer's molecular weight, resulted in a higher viscosity index. ijcce.ac.ir A copolymer of ODMA and BMA at a 50:50 ratio achieved a maximum VI of 139.1. ijcce.ac.ir
| Additive Type | Key Finding | Maximum Viscosity Index (VI) | Reference |
| Poly(this compound) (PODMA) | VI improvement linked to polymer coil expansion at higher temperatures. | - | scirp.org |
| ODMA-MMA and ODMA-BMA Copolymers | Increasing MMA and BMA content enhances VI. | 139.1 (for ODMA50-BMA50) | ijcce.ac.ir |
| Styrene/Dodecyl Methacrylate/Octadecyl Methacrylate Terpolymers | All terpolymer solutions exhibited high VI values. | >130 | researchgate.net |
Mechanisms of Wax Inhibition and Crystal Morphology Modification
The primary mechanism by which poly(this compound) and similar polymers act as PPDs is through interaction with paraffin wax crystals as they begin to form. acs.org Several theories, including co-crystallization, adsorption, and nucleation, are widely accepted to explain their function. researchcommons.orgiosrjournals.org The most prevalent mechanism is incorporation-perturbation. researchgate.net
As the crude oil cools and wax molecules start to crystallize, the long alkyl side chains of the POMA polymer co-precipitate and integrate into the growing wax crystal lattice. acs.orgresearchgate.net This incorporation is favored because the long aliphatic chains of the polymer are structurally similar to the paraffin molecules. However, the bulky polymer backbone disrupts the regular, ordered growth of the wax crystals. rsc.org This disruption creates defects on the crystal surface, weakening the interactions between wax crystals and preventing them from forming the large, interconnected network that traps oil and increases viscosity. acs.orgresearchgate.net
Molecular dynamics simulations have shown that the polymer favors the formation of island defects on the wax surface, which act as impurity sites that block further growth. researchgate.net The result is the formation of smaller, more numerous, and less cohesive wax crystals that remain dispersed in the oil, thus maintaining its fluidity at lower temperatures. acs.orgresearchgate.net Polarizing optical microscopy has visually confirmed that POMA interacts with wax crystals, reducing their size and inhibiting the formation of a three-dimensional network structure. acs.org
Smart Materials and Responsive Systems
The temperature-sensitive nature of the octadecyl side chains in poly(this compound) makes it an excellent candidate for creating smart materials that respond to thermal stimuli. These materials have applications in coatings, optical systems, and energy storage.
Thermally Responsive Polymer Brushes and Coatings
Polymer brushes, which consist of polymer chains tethered to a surface, can be designed to exhibit dramatic changes in their physical properties in response to external stimuli like temperature. azom.commedium.comutwente.nl Poly(this compound) (P18MA or PODMA) brushes show a distinct, three-regime thermal behavior driven by the melting transition of their semicrystalline side chains. azom.commedium.comresearchgate.net
Regime I (Low Temperatures): Below approximately 29°C, the P18MA brushes are in a collapsed, solid-like state with minimal swelling. azom.commedium.com
Regime II (Intermediate Temperatures): Between 29°C and 34°C, the bulk of the polymer brush melts, leading to significant swelling. azom.commedium.com
Regime III (High Temperatures): Above 34°C, the surface of the brush melts, causing a transition to near-complete wetting by oils like hexadecane. medium.comutwente.nl
This tunable and reversible transition allows for the creation of smart surfaces. azom.com For example, these coatings can switch between hydrophobic and hydrophilic states, which is useful for self-cleaning and anti-fogging applications. azom.commedium.com In microfluidics, this switchable wettability can control fluid movement. azom.commedium.com The ability to trigger these transitions with laser-induced heating also allows for precise, rewritable surface patterning, with potential uses in optical materials, sensors, and controlled drug delivery systems. azom.comresearchgate.net
Thermo-optically Responsive Phase Change Materials (PCMs)
Phase Change Materials (PCMs) store and release large amounts of thermal energy during their phase transition, making them ideal for thermal energy storage and passive temperature regulation. nsf.govresearchgate.netresearchgate.net Poly(this compound) (referred to as PSMA in some studies) is a solid-solid PCM that also exhibits thermo-optical responsiveness; it changes its transparency with temperature. nsf.govresearchgate.netresearchgate.net
In its crystalline state at lower temperatures, PSMA is opaque. nsf.govresearchgate.net Upon heating through its melting transition, it becomes amorphous and transparent. nsf.govresearchgate.net This reversible change in optical transmittance can be harnessed for applications like smart windows in buildings, which can passively regulate temperature by controlling the amount of solar radiation that passes through. nsf.govresearchgate.net
Research has shown that PSMA has a melting transition temperature of around 37.7°C and a latent heat storage capacity of 62 J/g. nsf.govresearchgate.net Its optical transmittance in the visible range can increase from nearly 0% to 90% as it transitions from the crystalline to the amorphous state. nsf.govresearchgate.net The thermal and optical properties of these polymeric PCMs can be tuned by modifying their chemical structure, for example, by inserting flexible spacers into the polymer backbone. nsf.govresearchgate.net Thermogravimetric analysis indicates that PSMA is thermally stable up to 230°C, ensuring its durability in target applications. nsf.gov
| Property | Value | Reference |
| Melting Transition Temperature | 37.7 °C | nsf.govresearchgate.net |
| Latent Heat Storage Capacity | 62 J/g | nsf.govresearchgate.net |
| Thermal Conductivity | 0.218 W/mK | nsf.govresearchgate.net |
| Visible Transmittance Change | 0% to 90% | nsf.govresearchgate.net |
| Thermal Stability (Decomposition Temp.) | 230 °C | nsf.gov |
Self-Healing and Shape Memory Materials
Poly(this compound) (PODMA) is a key component in the development of "smart" materials capable of self-healing and shape memory. These properties arise from the unique molecular architecture of PODMA, which features long, crystallizable octadecyl side chains.
Self-Healing Mechanisms: The self-healing capability of materials incorporating PODMA is often attributed to the reversible nature of the crystalline domains formed by the octadecyl side chains. When a crack or damage occurs, the application of a stimulus, typically heat, melts these crystalline regions, allowing the polymer chains to flow and interdiffuse across the damaged interface. itu.edu.tr Upon cooling, the crystalline network reforms, effectively healing the material. This process can be repeated multiple times. For instance, interpenetrating polymer networks (IPNs) of butyl rubber and poly(n-octadecyl acrylate) (a closely related polymer) have demonstrated over 90% healing efficiency after being heated above the melting temperature of the alkyl crystals. itu.edu.tr The healing process is described as a two-step mechanism: an initial rapid formation of bridges between the damaged surfaces followed by a slower interdiffusion of the polymer segments. itu.edu.tr
Shape Memory Effect: The shape memory effect in PODMA-based polymers is also linked to the melting and crystallization of the octadecyl side chains. These crystalline domains act as temporary, reversible cross-links that can "fix" a temporary shape. The permanent shape is determined by a primary, chemically cross-linked network. acs.org
The process typically involves:
Programming: The material is heated above the melting temperature (Tm) of the PODMA side chains, deforming it into a temporary shape.
Fixing: The material is cooled below the Tm, causing the side chains to crystallize and lock the temporary shape in place.
Recovery: Upon reheating above the Tm, the crystalline domains melt, releasing the stored mechanical energy and allowing the material to return to its original, permanent shape. acs.orgnih.gov
Research on blends of poly(octadecyl acrylate) and polybutadiene (B167195) has shown excellent shape memory properties, with shape fixity greater than 99% and recovery of 96%. nih.gov Similarly, ABA triblock copolymers with polystyrene end blocks and a poly(methylacrylate-random-octadecylacrylate) midblock have demonstrated shape fixities over 96% and recoveries exceeding 98%. acs.org
Here is an interactive data table summarizing the shape memory properties of different PODMA-based systems:
| Polymer System | Shape Fixity (%) | Shape Recovery (%) | Key Features |
| Poly(octadecyl acrylate)/Polybutadiene Blend nih.gov | > 99 | 96 | Good shape memory is achieved at low polybutadiene weight fraction. |
| Polystyrene-PMA-r-PODA Triblock Copolymer acs.org | > 96 | > 98 | Properties can be recovered by annealing after multiple cycles. |
| Interpenetrating Polymer Network (IIR/PC18A) itu.edu.tr | - | Complete | Shape recovery is induced by heating above the melting temperature of the alkyl crystals. |
Environmental Stimuli-Responsive Polymers
PODMA and its copolymers are highly responsive to environmental stimuli, particularly temperature. This responsiveness is primarily due to the phase transitions of the long octadecyl side chains.
Thermo-Responsiveness: The crystalline-to-amorphous phase transition of the octadecyl side chains in PODMA provides a mechanism for creating thermally responsive surfaces and materials. azom.com For example, polymer brushes made from PODMA exhibit temperature-driven changes in swelling and wettability. azom.com Below the melting temperature, the side chains are ordered and crystalline, leading to a less swollen state. Above the melting temperature, the chains become disordered and more mobile, resulting in increased swelling and changes in surface properties like hydrophobicity. azom.com
This behavior has been explored for applications in:
Smart Coatings: Creating surfaces that can switch between hydrophobic and hydrophilic states for self-cleaning or anti-fogging applications. azom.com
Microfluidics: Facilitating the controlled movement of fluids by altering the wettability of microchannels. azom.com
Sensors: Developing sensors that respond to temperature changes. azom.com
Copolymers of this compound with other monomers can also exhibit responsiveness to other stimuli like pH. For instance, copolymers with acrylic acid are amphiphilic and their aggregation behavior in solution is influenced by pH. core.ac.uk
Biomedical and Drug Delivery Applications
The biocompatibility and unique physicochemical properties of poly(this compound) make it a valuable material for various biomedical and drug delivery applications. Its hydrophobic nature is particularly useful for encapsulating poorly water-soluble drugs.
Polymeric Micelles for Drug Encapsulation and Release
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. uoc.gr The hydrophobic core serves as a reservoir for lipophilic drugs, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery. uoc.grtandfonline.com
Copolymers containing PODMA as the hydrophobic block can form stable micelles for drug encapsulation. The long alkyl chains of PODMA create a highly hydrophobic core, which is ideal for solubilizing drugs with low water solubility. nih.gov The drug is loaded into the micelles through various methods, including direct dissolution, solvent evaporation, and dialysis. tandfonline.com
The release of the encapsulated drug can be triggered by environmental stimuli. For example, temperature-responsive micelles have been developed using copolymers of this compound. mdpi.com In one study, micelles with a poly(2-(2-methoxyethoxy) ethyl methacrylate-co-octadecyl methacrylate) core were designed to release their payload when the temperature was raised above a specific point, demonstrating the potential for controlled drug release. mdpi.com
Hydrophobically Associating Polymers for Protein Interactions
Hydrophobically modified water-soluble polymers, such as copolymers of acrylic acid and this compound, can interact with proteins like bovine serum albumin (BSA). nih.govnih.gov These interactions are primarily driven by hydrophobic forces between the octadecyl side chains of the polymer and the hydrophobic domains of the protein. nih.govnih.govresearchgate.net
These interactions can lead to the formation of polymer-protein aggregates. nih.govnih.gov The study of these interactions is crucial for understanding how these polymers behave in biological systems and for designing materials for applications such as:
Bioseparation and Purification: Utilizing the specific binding properties to separate proteins.
Enzyme Immobilization: Stabilizing enzymes while retaining their activity.
Drug Delivery: Understanding the interaction with plasma proteins to control the circulation time of drug carriers.
Research has shown that the aggregation behavior is dependent on the polymer concentration, with an optimal concentration leading to the most effective interaction. nih.govnih.gov In addition to hydrophobic interactions, hydrogen bonding between the carboxylic acid groups of the polymer and amino groups on the protein can also play a role. nih.govnih.gov
Biocompatible Hydrogels and Their Functionalities
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for various biomedical applications. mdpi.comacs.org Introducing PODMA into a hydrogel network imparts unique functionalities.
Copolymers of stearyl methacrylate (a close analogue of this compound) and vinylpyrrolidone have been used to create biocompatible hydrogels with both self-healing and shape memory properties. acs.org The hydrophobic interactions of the long alkyl side chains contribute to the physical cross-linking of the hydrogel network, which is responsible for its self-healing ability. acs.org Furthermore, the crystalline nature of these domains allows for a thermally triggered shape memory effect. acs.org
The mechanical properties and biocompatibility of these hydrogels can be tuned by varying the ratio of the hydrophobic and hydrophilic monomers. acs.org Studies have shown that these hydrogels exhibit low cytotoxicity, with cell viability remaining high even at significant concentrations of the hydrophobic monomer. acs.org
Functional Microspheres for Biomedical Use
Polymeric microspheres are widely investigated for biomedical applications such as drug delivery, cell encapsulation, and tissue engineering due to their high surface-to-volume ratio and the ability to be functionalized. nih.gov PODMA can be incorporated into microspheres to control their properties.
Copolymers of n-octadecyl methacrylate and 2-hydroxyethyl methacrylate have been synthesized and used as stabilizers in the preparation of polycaprolactone (B3415563) (PCL) microspheres through non-aqueous dispersion polymerization. researchgate.netmdpi.com These stabilizers are crucial for controlling the size and stability of the resulting microspheres. researchgate.netmdpi.com The use of such functional copolymers allows for the creation of microspheres with desired characteristics for specific biomedical applications. For instance, poly(methyl methacrylate) (PMMA) based microspheres have been explored as carriers for various drugs, including antibiotics and antioxidants. nih.gov By incorporating monomers like this compound, the hydrophobicity and drug loading capacity of these microspheres can be tailored.
Here is a data table summarizing the applications of PODMA in biomedical fields:
| Application Area | Polymer System | Key Function of PODMA | Research Finding |
| Polymeric Micelles | Copolymers with hydrophilic blocks nih.govmdpi.com | Forms the hydrophobic core for drug encapsulation. | Enables encapsulation of poorly water-soluble drugs and allows for stimuli-responsive release. nih.govmdpi.com |
| Protein Interactions | Copolymers with acrylic acid nih.govnih.gov | Provides hydrophobic domains for interaction with proteins. | Forms aggregates with proteins like BSA, driven by hydrophobic interactions and hydrogen bonding. nih.govnih.gov |
| Biocompatible Hydrogels | Copolymers with vinylpyrrolidone acs.org | Imparts self-healing and shape memory properties. | Hydrogels show low cytotoxicity and tunable mechanical properties. acs.org |
| Functional Microspheres | Copolymers with 2-hydroxyethyl methacrylate researchgate.netmdpi.com | Acts as a stabilizer in microsphere synthesis. | Enables the formation of stable polycaprolactone microspheres for potential drug delivery applications. researchgate.netmdpi.com |
Separation Technologies and Adsorbents
The inherent hydrophobicity and oleophilicity of poly(this compound) (POMA), also referred to as poly(stearyl methacrylate) (PSMA), make it a prime candidate for applications aimed at separating nonpolar substances from aqueous environments. This property is leveraged in the development of advanced adsorbents and specialized chromatography materials.
The long C18 alkyl side chain of POMA provides a strong affinity for oils and other nonpolar organic compounds, making it an effective component in oil-absorbing materials. These polymers are typically synthesized as cross-linked resins or porous microbeads to create a three-dimensional network structure that can swell to absorb and retain large quantities of oil. nih.govsoton.ac.uk The performance of these absorbent resins is often enhanced by copolymerizing this compound with other monomers.
For instance, copolymers of stearyl methacrylate (SMA) and butyl acrylate (BA) have been formulated into porous microspheres with a reported oil absorbency of approximately 28 g/g for diesel. researchgate.net In another study, oil-absorbing resins were created by copolymerizing SMA with benzyl (B1604629) methacrylate (BZMA). nih.gov The introduction of the rigid benzene (B151609) ring from BZMA helps to create a more extendable internal network structure, boosting oil absorbency. nih.gov These resins have demonstrated significant absorption capacities for various organic solvents and oils, as detailed in the table below. soton.ac.uk
Table 1: Absorbency of Poly(stearyl methacrylate-co-benzyl methacrylate) Resin for Various Oils and Organic Solvents
Oil / Organic Solvent Absorption Capacity (g/g) Chloroform 56.13 Carbon Tetrachloride 44.52 Toluene (B28343) 32.85 Xylene 24.56 Benzene 28.21 93# Gasoline 29.07 0# Diesel Oil 15.02 n-Hexane 14.17
Data sourced from research on oil-absorbing resins fabricated from stearyl methacrylate and benzyl methacrylate. soton.ac.uk
The mechanism behind this high absorbency involves the long alkyl groups providing a strong affinity for oil, while the polymer network structure allows for the retention of absorbed liquids. nih.gov These materials are being explored for cleaning up oil spills and treating industrial oily wastewater due to their high oil/water selectivity, reusability, and efficient absorption. soton.ac.ukresearchgate.net
In the field of analytical chemistry, poly(this compound) is used to create stationary phases for chromatography. Monolithic columns, which consist of a single, continuous piece of porous material, offer advantages like facile preparation and high porosity. mdpi.com POMA-based monoliths are particularly valued for their hydrophobicity.
Researchers have coated monolithic silica (B1680970) capillary columns with poly(this compound) for use in reversed-phase liquid chromatography. These columns have proven effective for separating a variety of polar and non-polar compounds, in some cases demonstrating superior separation capabilities compared to conventional octadecylsilyl (ODS) columns. nih.gov
Furthermore, highly hydrophobic monolithic columns have been synthesized by copolymerizing this compound (OMA) with a crosslinker like trimethylolpropane (B17298) trimethacrylate (TRIM). mdpi.com These poly(OMA-co-TRIM) columns have been specifically developed for the in-tube solid-phase microextraction (SPME) of hydrophobic contaminants, such as chlorophenoxy acid herbicides from complex samples like rice grains. mdpi.com The strong hydrophobic interactions with the POMA-based monolith allow for the efficient extraction of trace analytes from the sample matrix. mdpi.com The high hydrophobicity of the poly(OMA-co-TRIM) monolith enhances its extraction capabilities for these types of contaminants. mdpi.com
Interfacial Engineering and Composites
The long, flexible alkyl chains of poly(this compound) also play a crucial role in materials science, particularly in the creation of polymer composites. The polymer's structure allows it to function as a compatibilizer at the interface between dissimilar materials.
Polyolefins, such as polyethylene (B3416737) and polypropylene, are nonpolar polymers that exhibit poor adhesion to polar fillers or other polymers. This incompatibility often leads to materials with poor mechanical properties. Poly(this compound) and related poly(alkyl methacrylate)s can act as compatibilizers to bridge this interface. benicewiczgroup.com
The long alkyl side chains of poly(stearyl methacrylate) (PSMA) can create an "olefin-like" interface that improves the compatibility of inorganic nanoparticles, such as silica (SiO₂), with a polyolefin matrix like linear low-density polyethylene (LLDPE). benicewiczgroup.com In one study, silica nanoparticles were surface-grafted with PSMA via reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. The resulting PSMA-grafted silica nanoparticles showed significantly improved dispersion within the LLDPE matrix compared to unmodified particles or particles with shorter alkyl methacrylate chains. benicewiczgroup.com The effectiveness of the compatibilization was found to be dependent on the molecular weight and grafting density of the PSMA chains on the nanoparticle surface. benicewiczgroup.com
Table 2: Effect of Grafted Poly(stearyl methacrylate) (PSMA) Molecular Weight on Nanoparticle Dispersion in LLDPE ```html
| Grafted PSMA Molecular Weight (kg/mol) | Graft Density (chains/nm²) | Dispersion Quality in LLDPE Matrix |
|---|---|---|
| 10 | 0.16 | Formation of large agglomerates |
| 40 | 0.16 | Improved dispersion |
| 115 | 0.16 | Significantly improved dispersion |
*Data adapted from studies on PSMA-grafted silica nanoparticles in LLDPE composites.*
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Similarly, copolymers of octadecyl acrylate (ODA) and glycidyl (B131873) methacrylate (GMA) have been synthesized and identified as potential compatibilizers. tandfonline.comThe long ODA chain provides compatibility with nonpolar polyolefins, while the reactive epoxy group on GMA can bond with more polar components, thus enhancing interfacial adhesion in blends and composites. tandfonline.comtandfonline.comThis approach of using POMA and its copolymers as interfacial compatibilizers is a promising strategy for developing advanced polyolefin composites with enhanced properties.
Table of Mentioned Compounds
Generated html Q & A
Q. What are the standard synthetic methodologies for poly(octadecyl methacrylate), and how can molecular weight control be achieved?
Poly(this compound) is typically synthesized via surface-initiated atom transfer radical polymerization (ATRP) , which enables precise control over molecular weight and polydispersity. Key parameters include:
- Initiator selection : Halogen-based initiators (e.g., ethyl α-bromoisobutyrate) are commonly used.
- Monomer-to-initiator ratio : Adjusting this ratio controls the degree of polymerization.
- Temperature : Reactions are often conducted at 60–90°C to balance reactivity and stability.
For conventional radical polymerization, thermal initiators like azobisisobutyronitrile (AIBN) are employed, but with less precise molecular weight control .
Q. How can researchers characterize the purity and structural integrity of this compound monomers?
- Nuclear Magnetic Resonance (NMR) : NMR confirms the presence of characteristic peaks (e.g., vinyl protons at δ 5.5–6.1 ppm and methyl groups at δ 1.9 ppm).
- Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm (C=O stretch) and 1630 cm (C=C stretch) validate the methacrylate group.
- Gas Chromatography (GC) : Quantifies monomer purity (>95% as per industrial standards) .
Advanced Research Questions
Q. How do reactivity ratios in copolymerization systems involving this compound influence material properties?
In terpolymerization with methyl methacrylate (MMA) and dodecyl methacrylate (DMA) , reactivity ratios () determine monomer incorporation rates. For example:
Q. What factors govern the thermal and mechanical performance of this compound-based nanocomposites?
Key factors include:
- Nanofiller interaction : Polystearyl methacrylate (PSMA) modified with octadecyl quaternary ammonium salts (OMMT1) improves dispersion in polymer matrices.
- Crosslinking density : Higher crosslinking via dicumyl peroxide (DCP) enhances thermal stability (melting temperature up to 120°C).
- Copolymer composition : Blends with cinnamoyloxy ethyl methacrylate (CEMA) introduce UV-responsive behavior .
Q. How can researchers resolve contradictions in reported viscosity-modification efficiencies of poly(this compound) additives?
Discrepancies arise from:
- Polymer architecture : Branched vs. linear structures (e.g., ATRP vs. conventional polymerization) impact shear-thinning behavior.
- Test conditions : ASTM D445 standards require temperature control (±0.1°C), as viscosity index (VI) varies nonlinearly with temperature.
- Additive concentration : Optimal performance is often observed at 1–2 wt%, beyond which aggregation occurs .
Methodological Recommendations
- Experimental design : Use a Taguchi orthogonal array to optimize reaction conditions (e.g., temperature, initiator ratio) while minimizing trial numbers .
- Data validation : Cross-reference DSC and XRD results to confirm crystallinity changes in nanocomposites .
- Ethical compliance : Adhere to open-data practices by depositing raw datasets in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
